Calcium 3-methyl-2-oxobutanoate
Descripción
BenchChem offers high-quality Calcium 3-methyl-2-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium 3-methyl-2-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
51828-94-5 |
|---|---|
Fórmula molecular |
C5H8CaO3 |
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
calcium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
Clave InChI |
WUHHWFKCLGLGSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(C)C(=O)C(=O)O.[Ca] |
Otros números CAS |
51828-94-5 |
Números CAS relacionados |
759-05-7 (Parent) |
Origen del producto |
United States |
An In-depth Technical Guide to the Chemical Stability of Calcium 3-Methyl-2-Oxobutanoate in Aqueous Solutions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of calcium 3-methyl-2-oxobutanoate, a key intermediate in branched-chain amino acid metabolism, within aqueous environments. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable, field-proven methodologies for stability assessment. We delve into the intrinsic molecular characteristics that govern its stability, explore the primary degradation pathways, and quantify the impact of critical environmental factors such as pH, temperature, and oxidative stress. This guide culminates in a detailed, self-validating experimental protocol for conducting forced degradation studies, complete with a stability-indicating analytical method. Our objective is to equip the scientific community with the expertise to confidently handle, formulate, and analyze this important biomolecule.
Introduction: The Pivotal Role and Physicochemical Nature of 3-Methyl-2-Oxobutanoate
3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the alpha-keto acid analogue of the essential amino acid valine.[1] It occupies a central node in metabolic pathways, serving as a precursor for the biosynthesis of valine and pantothenic acid.[1][2] In clinical and nutritional contexts, it is often supplied as a calcium salt to potentially enhance its stability and bioavailability, similar to other organic acids.[3][4][5] Calcium 3-methyl-2-oxobutanoate is a white or nearly white crystalline powder with a high melting point, indicating its stability in the solid state.[3] However, its behavior in aqueous solutions—the medium of biological systems and many pharmaceutical formulations—presents a more complex picture.
The core of its reactivity lies in the α-keto acid moiety. This functional group imparts a unique electronic character to the molecule, making it susceptible to a variety of chemical transformations. A critical, yet often overlooked, aspect of its aqueous chemistry is the equilibrium between the keto form and its hydrated geminal-diol counterpart, an equilibrium that is influenced by the solution's pH.[6] This dynamic interplay is fundamental to understanding its stability profile.
Fundamental Principles of Aqueous Stability and Degradation
The stability of any chemical entity in an aqueous solution is a function of its intrinsic reactivity and its interaction with the surrounding environment. For calcium 3-methyl-2-oxobutanoate, several factors are paramount.
The Influence of pH
The pH of the aqueous medium is arguably the most critical factor governing the stability of α-keto acids.[7] Generally, these compounds exhibit their greatest stability in acidic conditions. As the pH shifts towards neutral and alkaline, the rate of degradation increases significantly.[7] This is attributable to several pH-dependent mechanisms:
-
Base-Catalyzed Degradation: In neutral to alkaline solutions, the molecule is more susceptible to reactions such as aldol-type condensations.
-
Deprotonation: The carboxylate group is deprotonated across a wide pH range, but at higher pH values, other parts of the molecule may become more reactive.
Thermal and Photolytic Stress
Elevated temperatures accelerate the rate of chemical reactions, and the degradation of 3-methyl-2-oxobutanoate is no exception. Thermal stress can provide the activation energy required to overcome reaction barriers, particularly for decarboxylation.[7] Similarly, exposure to light, especially UV radiation, can induce photolytic degradation, leading to the formation of radical species and subsequent decomposition.[7]
Oxidative Degradation
The presence of oxidizing agents, or even dissolved oxygen, can lead to the oxidative degradation of α-keto acids. This can involve the oxidation of the keto group or other susceptible parts of the molecule.[7]
Primary Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations. Based on the chemistry of α-keto acids, the following are the most probable degradation routes for 3-methyl-2-oxobutanoate in aqueous solutions.
Decarboxylation
Decarboxylation is a well-documented degradation pathway for α-keto acids, often accelerated by heat.[2][7] For 3-methyl-2-oxobutanoic acid, this would lead to the formation of isobutyraldehyde and carbon dioxide.
(CH₃)₂CHCOCOOH → (CH₃)₂CHCHO + CO₂
Oxidation
Oxidative cleavage of the carbon-carbon bond between the carboxyl and keto groups can occur, leading to the formation of smaller carboxylic acids and other byproducts.
Hydrolysis and Condensation Reactions
While not a primary degradation pathway for the parent molecule itself, in complex formulations, interactions with other components could lead to hydrolytic or condensation reactions, especially at non-ideal pH values.
The following diagram illustrates the key factors influencing the stability of calcium 3-methyl-2-oxobutanoate and its primary degradation pathways.
Caption: Factors influencing the stability and degradation of Calcium 3-Methyl-2-Oxobutanoate.
Quantitative Stability Assessment: A Forced Degradation Study Protocol
A forced degradation or stress study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] The following protocol provides a robust framework for assessing the stability of calcium 3-methyl-2-oxobutanoate.
Objective
To evaluate the stability of calcium 3-methyl-2-oxobutanoate in aqueous solutions under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the primary degradation products.
Materials
-
Calcium 3-methyl-2-oxobutanoate (high purity)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Experimental Workflow
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Workflow for a forced degradation study of Calcium 3-Methyl-2-Oxobutanoate.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of calcium 3-methyl-2-oxobutanoate (e.g., 1 mg/mL) in a suitable solvent, such as water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize the solution before injection into the HPLC. Dilute all samples to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A starting point for method development is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in water (pH ~2.5) | Acidic pH enhances the stability of the analyte on the column.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 5% to 95% B over 30 minutes | To ensure elution of both the parent compound and potential degradation products with varying polarities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |
| Detection Wavelength | 210 nm | α-keto acids typically have a UV absorbance at this wavelength.[2][10] |
| Column Temperature | 35°C | To ensure reproducible retention times.[2] |
-
Data Analysis:
-
Assess the peak purity of the parent compound using a PDA detector.
-
Calculate the percentage degradation of calcium 3-methyl-2-oxobutanoate.
-
Determine the relative retention times of the degradation products.
-
Attempt to achieve a mass balance to account for all degradation products.
-
Summary and Recommendations
While calcium 3-methyl-2-oxobutanoate is stable in its solid form, its stability in aqueous solutions is a critical consideration for its application in research and product development. The primary factors influencing its degradation are pH, temperature, and the presence of oxidizing agents. The most likely degradation pathways include decarboxylation and oxidation.
For researchers and formulators, the following recommendations are crucial:
-
Aqueous solutions should be prepared fresh, preferably within 24 hours. [11]
-
For short-term storage in solution, maintain an acidic pH and low temperatures (2-8°C). [7]
-
Avoid exposure to high temperatures, direct light, and oxidizing agents.
-
When developing formulations, a comprehensive stability study, including forced degradation, is essential to ensure product quality and shelf-life.
This guide provides a foundational understanding and a practical framework for investigating the aqueous stability of calcium 3-methyl-2-oxobutanoate. Further studies are warranted to generate quantitative kinetic data and to fully characterize the degradation products under various conditions.
References
- Benchchem. (n.d.). Application Notes and Protocols for Long-Chain Alpha-Keto Acids.
- Pseudomonas Aeruginosa Metabolome Database. (2018). alpha-Ketoisovaleric acid (PAMDB000606).
- Liza, K. (2026, March 22).
- Chem-Impex. (n.d.).
- Benchchem. (n.d.). How to prevent degradation of alpha-ketovaleric acid during storage.
- Forced Degrad
- Patel, Y., & Shah, N. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
-
Rapf, R. J., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(42), 8368–8379. [Link]
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
- Comparing Enol and Keto Compounds in Aqueous Solutions. (2026, March 6).
- MilliporeSigma. (n.d.).
-
Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1423–1440. [Link]
- Santa Cruz Biotechnology. (n.d.). 3-Methyl-2-oxobutyric acid calcium salt | CAS 51828-94-5.
- Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutar
-
Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analyst, 145(10), 3564-3570. [Link]
-
Smit, B. A., et al. (2004). Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis. Applied and Environmental Microbiology, 70(1), 303-311. [Link]
- National Center for Biotechnology Information. (n.d.).
- Tokyo Chemical Industry. (n.d.).
- Google Patents. (n.d.). CN104101678A - Method for determining content of five calcium salts in compound alpha-ketoacid tablet.
-
Artioli, G. G., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids, 56(1), 27. [Link]
-
Lian, K., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 11(6), 1621–1628. [Link]
- Pharmacompass. (n.d.).
- Jadav, R. A., et al. (2021). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD DEVELOPMENT AND VALIDATION FOR DETECTION AND QUANTIFICATION OF SUBSTANCES RELATED. International Journal of Pharmaceutical Sciences and Research, 12(4), 950-958.
- European Medicines Agency. (2023, July 13).
- Celegence. (2024, June 28).
- ECETOC. (n.d.). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant....
- Artioli, G. G., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids, 56(1), 27.
- ResearchGate. (2026, January 11). (PDF) Production of α-ketoisovalerate with whey powder by systemic metabolic engineering of Klebsiella oxytoca.
Sources
- 1. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Enol and Keto Compounds in Aqueous Solutions [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104101678A - Method for determining content of five calcium salts in compound alpha-ketoacid tablet - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Toxicity Screening of Calcium 3-Methyl-2-Oxobutanoate: A Technical Guide
Executive Summary
Calcium 3-methyl-2-oxobutanoate (calcium α -ketoisovalerate) is the calcium salt of the keto-analogue of L-valine. In clinical nephrology, it is a critical component of amino acid supplements (e.g., Ketosteril) administered to patients with severe chronic kidney disease (CKD). By providing the carbon skeleton of valine without the amino group, it facilitates essential protein synthesis while actively reducing the nitrogenous waste load on compromised kidneys[1].
While extensive in vivo data demonstrates no systemic toxicity at therapeutic doses (6–14 g/day )[2], raw material qualification, impurity profiling, and drug development require rigorous in vitro toxicity screening. Pure calcium 3-methyl-2-oxobutanoate is classified under Acute Toxicity Category 4 (Oral) and can induce localized cellular irritation at high concentrations[3]. As a Senior Application Scientist, I approach the toxicological profiling of this compound not merely as a regulatory checkbox, but as a complex evaluation of metabolic flux. Because α -ketoisovalerate is a biologically active intermediate, standard cytotoxicity assays must be carefully calibrated to distinguish between physiological metabolic processing and true xenobiotic toxicity.
Mechanistic Grounding: Metabolism vs. Toxicity
To design an effective screening protocol, we must first understand the causality behind the compound's cellular interactions. In human kidney proximal tubule epithelial cells (HK-2) or hepatocytes (HepG2), α -ketoisovalerate follows two primary pathways:
-
Transamination: Converted into L-valine via branched-chain amino acid aminotransferase (BCAT), consuming glutamate[4].
-
Oxidative Decarboxylation: Catabolized by the branched-chain α -keto acid dehydrogenase (BCKDH) complex for energy production.
Toxicity only arises when supraphysiological doses (typically >10 mM) saturate the BCKDH complex. This metabolic bottleneck can lead to the accumulation of reactive intermediate species, competitive inhibition of pyruvate dehydrogenase (PDH), and subsequent mitochondrial oxidative stress[5]. Conversely, at physiological levels (e.g., 500 µM), branched-chain keto acids have been shown to actively inhibit oxidative stress-induced necrosis[6].
Figure 1: Metabolic fate and potential toxicity pathways of α-ketoisovalerate.
Core In Vitro Screening Workflows
To capture the biphasic nature of this compound, a multiparametric approach is required. Relying on a single assay (e.g., MTT) is fundamentally flawed because α -ketoisovalerate directly interacts with mitochondrial metabolism, potentially skewing colorimetric readouts. We must triangulate viability, membrane integrity, and reactive oxygen species (ROS) production[5].
Figure 2: Multiparametric in vitro toxicity screening workflow for keto-analogues.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system . This means the assay inherently proves its own reliability through strict internal controls before any test data is accepted.
MTT Viability Assay (Metabolic Competence)
Rationale: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because calcium 3-methyl-2-oxobutanoate is metabolized in the mitochondria, this assay serves as a highly sensitive, direct indicator of mitochondrial metabolic competence under keto-analogue loading[6].
Methodology:
-
Seeding: Seed HK-2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL DMEM/F12 (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Aspirate media. Apply calcium 3-methyl-2-oxobutanoate dissolved in serum-free media at logarithmic concentrations (0.1, 0.5, 1.0, 5.0, 10.0, 20.0 mM). Include a vehicle control (media only) and a positive toxicity control (0.1% Triton X-100). Incubate for 24 and 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.
-
Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve the purple formazan crystals. Shake for 15 minutes.
-
Detection: Measure absorbance at 570 nm using a microplate reader.
Self-Validation Criteria: The assay is only valid if the vehicle control shows a Coefficient of Variation (CV) < 5%, and the 0.1% Triton X-100 positive control demonstrates > 95% reduction in viability.
LDH Release Assay (Membrane Integrity)
Rationale: Because MTT relies on mitochondrial activity (which the test compound directly influences), we must cross-reference viability with an orthogonal method. Lactate Dehydrogenase (LDH) release measures physical cell membrane rupture, completely independent of mitochondrial flux[5].
Methodology:
-
Preparation: Following the exact seeding and 24-hour treatment protocol as above, collect 50 µL of the extracellular culture media from each well and transfer to a fresh 96-well assay plate.
-
Lysis Control: 45 minutes prior to media collection, add 10 µL of 10X Lysis Buffer to a set of untreated control wells to establish "Maximum LDH Release".
-
Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and diaphorase/INT) to the transferred media. Incubate at room temperature for 30 minutes protected from light.
-
Detection: Add 50 µL Stop Solution. Measure absorbance at 490 nm.
Self-Validation Criteria: The assay is valid if the "Maximum LDH Release" signal is at least 5-fold higher than the "Spontaneous LDH Release" (vehicle control) signal.
DCFDA Assay (Mitochondrial ROS Quantification)
Rationale: If the BCKDH complex is overwhelmed by excess α -ketoisovalerate, electron leakage will generate Reactive Oxygen Species (ROS). DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
Methodology:
-
Pre-loading: Wash cultured HK-2 cells with PBS. Incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.
-
Washing: Remove the dye and wash twice with PBS to remove extracellular DCFDA.
-
Treatment: Apply the calcium 3-methyl-2-oxobutanoate dose-response gradient. Use 50 µM tert-Butyl hydroperoxide (TBHP) as a positive ROS control.
-
Detection: Measure fluorescence immediately (kinetic mode) or after 4 hours using a fluorescence microplate reader (Ex: 485 nm / Em: 535 nm).
Self-Validation Criteria: The TBHP positive control must yield a minimum 300% increase in Relative Fluorescence Units (RFU) compared to the baseline vehicle control.
Quantitative Data Interpretation
When executing these self-validating workflows, researchers should expect a distinct toxicity profile. Because calcium 3-methyl-2-oxobutanoate is an essential nutrient analog, the IC50 (half-maximal inhibitory concentration) is exceptionally high compared to traditional pharmaceuticals.
The following table summarizes the expected quantitative metrics and cellular thresholds based on established in vitro renal models:
| Assay Type | Target Organelle / Mechanism | Physiological Benefit Range | Cytotoxic Threshold (IC50) | Key Biomarker Readout |
| MTT | Mitochondrial Reductase | 100 – 500 µM | > 15 mM | Formazan absorbance (570 nm) |
| LDH Release | Plasma Membrane Integrity | 100 – 500 µM | > 20 mM | Extracellular NADH oxidation |
| DCFDA | Intracellular ROS Generation | 100 – 500 µM | > 10 mM | DCF fluorescence (Ex485/Em535) |
Note: Discrepancies between MTT and LDH IC50 values (e.g., MTT showing toxicity at 15 mM while LDH remains stable until 20 mM) indicate that high doses cause mitochondrial metabolic stalling prior to actual physical cell death.
References
-
Walser, M., et al. "The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia." Journal of Clinical Investigation, 1973. URL:[Link]
-
Angene Chemical. "Safety Data Sheet: Calcium 3-methyl-2-oxobutanoate (CAS: 51828-94-5)." Angene International, 2024. URL:[Link]
-
Wang, Q., et al. "Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury." Journal of Molecular and Cellular Cardiology (via PMC), 2015. URL:[Link]
Sources
- 1. The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. angenechemical.com [angenechemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Quantification of Calcium 3-Methyl-2-Oxobutanoate in Pharmaceutical Formulations
Clinical Context and Mechanistic Rationale
Calcium 3-methyl-2-oxobutanoate (commonly known as calcium α -ketoisovalerate or KIV-Ca) is the keto analogue of the essential branched-chain amino acid valine. In clinical pharmacology, it is a critical component of compound α -ketoacid tablets (e.g., Ketosteril) prescribed for patients with chronic kidney disease (CKD). By providing essential amino acid equivalents without an amino group, it promotes endogenous transamination, thereby reducing the systemic nitrogen load and mitigating uremic toxicity ()[1].
The Analytical Challenge: Quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents two distinct challenges:
-
Lack of a Strong Chromophore: The molecule possesses only a carbonyl and a carboxylate group, lacking the conjugated π -systems typical of strong UV absorbers. Consequently, detection must be performed in the low-wavelength UV region (210–215 nm) ()[2].
-
High Polarity: As a small, highly polar organic salt, it exhibits poor retention on standard reversed-phase (RP) columns under neutral conditions.
To overcome these limitations without resorting to complex pre-column derivatization, this protocol utilizes an ion-suppression RP-HPLC strategy . By maintaining the mobile phase at a highly acidic pH (3.0), the ionization of the carboxylate group (pKa ≈ 2.5) is partially suppressed. This increases the molecule's hydrophobicity, ensuring adequate retention and sharp peak symmetry on a C18 stationary phase ()[3].
Self-Validating Analytical Protocol
This methodology is designed as a self-validating system. By strictly controlling the physicochemical environment and mandating a System Suitability Test (SST) prior to sample analysis, the protocol ensures that any deviations in column chemistry or fluidics are caught before data acquisition begins.
Reagents and Materials
-
Reference Standard: Calcium 3-methyl-2-oxobutanoate (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Methanol and Ultrapure water (18.2 M Ω⋅ cm).
-
Buffer Components: Potassium dihydrogen phosphate ( KH2PO4 ) and Orthophosphoric acid ( H3PO4 ).
Mobile Phase Preparation
-
Buffer Synthesis: Dissolve 6.8 g of KH2PO4 in 1000 mL of ultrapure water to yield a 50 mM solution.
-
pH Adjustment: Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Causality Note: Why pH 3.0? While a pH below 1.5 would fully protonate the molecule for maximum retention, such extreme acidity rapidly hydrolyzes the siloxane bonds of standard silica-based columns. A pH of 3.0 serves as an optimal thermodynamic compromise—suppressing ionization enough for retention while preserving column integrity.
-
-
Isocratic Mixture: Mix the pH 3.0 buffer and Methanol in a 63:37 (v/v) ratio. Filter through a 0.22 µm nylon membrane and degas via sonication.
Sample Extraction Workflow
Fig 1. Sample preparation and HPLC-UV analysis workflow for calcium 3-methyl-2-oxobutanoate.
Step-by-Step Extraction:
-
Weigh and finely powder 10 tablets.
-
Transfer an accurately weighed portion of the powder (equivalent to ~50 mg of the active ingredient) into a 50 mL volumetric flask.
-
Add 30 mL of the mobile phase and sonicate for 20 minutes to ensure complete disruption of the tablet matrix. Dilute to volume.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality Note: Polytetrafluoroethylene (PTFE) is selected over cellulose acetate to minimize non-specific binding of the hydrophobic regions of the analyte, ensuring 100% recovery.
-
Chromatographic Conditions
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides high theoretical plate counts and surface area for the hydrophobic retention of small polar analytes[3]. |
| Mobile Phase | Methanol : 50 mM KH2PO4 (pH 3.0)[37:63 v/v] | The low organic modifier concentration (37%) ensures the polar analyte does not co-elute with the solvent front. |
| Flow Rate | 0.6 mL/min | Optimizes the van Deemter curve for 5 µm particles, minimizing longitudinal diffusion and ensuring sharp peak shapes. |
| Detection | UV at 210 nm | Captures the π→π∗ transition of the carbonyl group, maximizing sensitivity for a molecule lacking aromaticity[3]. |
| Injection Vol | 20 µL | Balances detection sensitivity with the risk of column overloading. |
| Column Temp | 30 °C | Stabilizes mobile phase viscosity and ensures highly reproducible retention times across different batches. |
System Suitability and Method Robustness
To guarantee the trustworthiness of the data, a System Suitability Test (SST) must be executed. Inject the standard solution (e.g., 50 µg/mL) six consecutive times. The analytical run is only considered valid if the parameters meet the strict ICH Q2 acceptance criteria outlined below.
Table 2: Method Validation & System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value (Typical) |
| Linearity Range | R2≥0.999 | 10 – 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | ~3.44 ng/mL[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | ~10.32 ng/mL[3] |
| Precision (Intra-day RSD) | ≤ 2.0% | 0.8% - 1.2% |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.1 |
| Theoretical Plates ( N ) | ≥ 3000 | > 5000 |
Results Interpretation
Under these optimized conditions, calcium 3-methyl-2-oxobutanoate typically elutes as a sharp, symmetrical peak. The use of a 210 nm detection wavelength makes the method highly sensitive, but it also means the detector is susceptible to background noise from organic impurities. Therefore, the use of high-purity HPLC-grade methanol and thorough degassing of the phosphate buffer is non-negotiable. If peak tailing ( Tf>1.5 ) is observed, it is usually indicative of secondary interactions with unendcapped silanol groups on the C18 column, signaling that the column may need regeneration or replacement.
References
-
Walser, M., Coulter, A. W., Dighe, S., & Crantz, F. R. (1973). "The effect of keto-analogues of essential amino acids in severe chronic uremia." Journal of Clinical Investigation, 52(3), 678-690. URL:[Link]
-
Zhang, D., Zhang, P., Jiang, Q., & Zhang, T. (2012). "A novel ion-pair RP-HPLC method for determination of five components in compound α-ketoacid tablets." Journal of Pharmaceutical and Biomedical Analysis, 64-65, 101-104. URL:[Link]
-
Thakkar, R., Saravaia, H., Ambasana, M., & Shah, A. (2012). "Ultra Performance Liquid Chromatographic Method for Quantitative Analysis of Some Keto-Analogues of Essential Amino Acid Calcium Salt Used in Severe Renal Failure." Journal of Liquid Chromatography & Related Technologies, 35(15), 2183-2194. URL:[Link]
Sources
Application Note: Advanced Protocol for the Solubilization and Integration of Calcium 3-Methyl-2-Oxobutanoate in Cell Culture Media
Introduction & Biological Context
Calcium 3-methyl-2-oxobutanoate (also known as calcium α-ketoisovalerate or ketovaline calcium) is the calcium salt of the branched-chain keto acid (BCKA) corresponding to the essential amino acid L-valine 1. In mammalian cell culture and drug development, this compound is heavily utilized for metabolic flux analysis, isotopic tracing, and investigating the role of branched-chain amino acid (BCAA) transaminases (BCAT1/BCAT2) in cancer metabolism and insulin resistance 2, [[3]]().
Metabolic routing of 3-methyl-2-oxobutanoate in the branched-chain amino acid (BCAA) pathway.
Mechanistic Causality: The Solubilization Challenge
Handling calcium salts of keto acids requires precise biochemical foresight. A common point of failure in cell culture preparation is the direct addition of calcium 3-methyl-2-oxobutanoate powder to complete media (such as DMEM or RPMI 1640).
-
The Common Ion Effect & Precipitation: Standard basal media contain significant concentrations of inorganic phosphates (e.g., ~0.9 mM NaH₂PO₄ in DMEM). When a calcium salt is added directly, it creates localized micro-environments with extremely high Ca²⁺ concentrations. This causes the ionic product to exceed the solubility product constant ( Ksp ) of calcium phosphate, leading to irreversible precipitation 4.
-
Nutrient Depletion: This precipitation not only removes the target keto-acid from bioavailability but also strips the media of essential phosphates and endogenous calcium, severely stressing the cultured cells.
-
Hygroscopicity: The compound is highly hygroscopic. Failure to account for absorbed water weight leads to sub-target molarities 5.
To circumvent this, our protocol relies on a two-phase solubilization strategy: initial dissolution in a non-reactive, phosphate-free aqueous vehicle, followed by controlled, high-dispersion integration into the final media.
Quantitative Data & Media Adjustments
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Chemical Name | Calcium 3-methyl-2-oxobutanoate (Bis-salt) |
| CAS Number | 51828-94-5 |
| Molecular Weight | ~286.3 g/mol (Anhydrous 2:1 salt) / 158.2 g/mol (1:1 salt) |
| Solubility | Slightly soluble in water; poorly soluble in DMSO |
| Storage | -20°C, desiccated, inert atmosphere (hygroscopic) |
Table 2: Calcium Compensation in Standard Media Note: Adding 2 mM of the 2:1 keto-acid salt introduces 2 mM of exogenous Ca²⁺.
| Media Type | Endogenous Ca²⁺ | Ca²⁺ after 2 mM Supplementation | Risk of Precipitation |
|---|---|---|---|
| DMEM (Standard) | 1.80 mM | 3.80 mM | High (Requires dropwise addition) |
| RPMI 1640 | 0.42 mM | 2.42 mM | Moderate |
| Calcium-Free DMEM | 0.00 mM | 2.00 mM | Low (Recommended for high-dose assays) |
Step-by-Step Methodology
Phase 1: Preparation of 50 mM Stock Solution
-
Equilibration: Allow the desiccated calcium 3-methyl-2-oxobutanoate vial to reach room temperature before opening to prevent condensation.
-
Weighing: Weigh the required mass for a 50 mM solution. (Example: For 10 mL of 50 mM stock using the 2:1 salt (MW 286.3), weigh 143.15 mg).
-
Solvent Addition: Add cell-culture grade, sterile deionized water (ddH₂O). Do not use PBS or basal media for this step to prevent immediate calcium phosphate formation 4.
-
Dissolution: Incubate the tube in a 37°C water bath for 15–20 minutes. Gently vortex every 5 minutes. The solution should become completely clear. Avoid sonication, which can generate localized heat and degrade the α-keto group.
-
Sterilization: Aseptically filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile tube. PES is mandated over PVDF due to its superior flow rate and lower binding affinity for small organic acids.
Phase 2: Aseptic Media Integration
-
Media Pre-warming: Warm the target complete media (e.g., DMEM + 10% FBS) to 37°C.
-
Dynamic Mixing: Place the media bottle on a magnetic stir plate inside the biosafety cabinet. Insert a sterile magnetic stir bar and set to a moderate vortex (e.g., 300 rpm).
-
Dropwise Addition: Using a sterile pipette, add the 50 mM stock solution dropwise directly into the center of the vortex. This rapid kinetic dispersion prevents the localized calcium spikes that trigger precipitation.
Step-by-step workflow for the preparation and validation of keto-acid supplemented media.
Validation & Quality Control (Self-Validating System)
To ensure the protocol's success and maintain experimental trustworthiness, the final supplemented media must pass three QC checkpoints before being applied to cells:
-
Microscopic Inspection: Plate 2 mL of the final media in a 6-well plate and observe under a phase-contrast microscope (10x and 20x objectives). The media must be completely devoid of micro-crystals or amorphous precipitates.
-
pH Verification: α-Keto acids possess acidic properties that can overcome the buffering capacity of weakly buffered media. Verify that the pH remains between 7.2 and 7.4. If acidic, titrate dropwise with sterile 1N NaOH.
-
Osmolality Check: Ensure the addition of the stock solution has not shifted the osmolality outside the physiological range for mammalian cells (typically 280–320 mOsm/kg).
References
-
ChemBK. "Calcium 3-methyl-2-oxobutyrate." ChemBK Reference Database. URL:[Link]
-
National Center for Biotechnology Information (PubChem). "Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365." PubChem Compound Summary. URL:[Link]
-
MIT DSpace. "Emerging roles for branched chain amino acid metabolism in cancer." Massachusetts Institute of Technology. URL:[Link]
-
MDPI. "The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism." Nutrients. URL:[Link]
Sources
improving solubility of calcium 3-methyl-2-oxobutanoate in physiological buffers
Technical Support Center: Optimizing the Solubility of Calcium 3-Methyl-2-Oxobutanoate in Physiological Buffers
Overview Calcium 3-methyl-2-oxobutanoate (also known as calcium α -ketoisovalerate or keto-valine calcium) is a critical amino acid derivative used in metabolic research, chronic kidney disease modeling, and advanced cell culture formulations[1][2]. Because it is a calcium salt of an organic acid, researchers frequently encounter solubility bottlenecks—most notably, sudden precipitation when introduced into standard physiological buffers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure reliable solvation.
Troubleshooting Guide & FAQs
Q1: Why does my Calcium 3-methyl-2-oxobutanoate powder precipitate immediately when added to Phosphate-Buffered Saline (PBS)? Mechanistic Cause: The precipitation is not the keto acid failing to dissolve, but rather a secondary chemical reaction. When the calcium salt dissociates in water, it releases free Ca 2+ ions. If phosphate ions (PO 43− ) are present in the buffer (as in PBS), they rapidly react with the calcium ions to form highly insoluble calcium phosphate (Ca 3 (PO 4 ) 2 )[3][4]. This thermodynamic sink pulls calcium out of solution, resulting in a cloudy, turbid suspension and a drastic decrease in the effective concentration of your target metabolite[3]. Solution: Never use PBS or other phosphate-rich buffers as the primary solvent for calcium salts. Instead, utilize amine-based or zwitterionic buffers such as HEPES or Tris-Buffered Saline (TBS), which do not form insoluble complexes with calcium.
Q2: The compound is listed as "slightly soluble" in water. How can I maximize its aqueous concentration for stock solutions? Mechanistic Cause: Calcium 3-methyl-2-oxobutanoate is generally only slightly soluble in neutral water (typically yielding a weakly alkaline solution)[1][5]. The dissolution is endothermic and highly dependent on the surface area of the solute and the pH of the solvent. Solution:
-
Temperature: Gentle warming to 37°C significantly increases the kinetic rate of dissolution[3]. Avoid boiling, as α -keto acids can undergo thermal decarboxylation at high temperatures.
-
pH Adjustment: Solubility improves in slightly acidic environments[3][5]. Adjusting the solvent pH to 6.0–6.5 using dilute HCl can protonate a fraction of the keto acid, disrupting the tight ionic crystal lattice and facilitating solvation.
-
Agitation: Continuous vortexing or sonication is required to break up hygroscopic clumps and maximize the solvent-exposed surface area[1][3].
Q3: Can I use chelating agents like EDTA or EGTA to force the compound into solution? Mechanistic Cause: Yes, but with severe biological caveats. EDTA will strongly chelate the Ca 2+ ions, shifting the equilibrium to release the highly soluble free 3-methyl-2-oxobutanoate (keto-valine) anion. Solution: While this is an excellent trick for analytical chemistry (e.g., HPLC sample prep), it is highly discouraged for live-cell assays. Introducing EDTA/EGTA into physiological models will strip essential calcium and magnesium from the culture media, leading to rapid cell detachment and apoptosis. Rely on buffer substitution (HEPES) rather than chelation for biological assays.
Buffer Compatibility & Solubility Data
To aid in experimental design, the following table summarizes the compatibility and expected solubility behavior of Calcium 3-methyl-2-oxobutanoate across common laboratory solvents.
| Solvent / Buffer | Expected Behavior | Suitability for Stock Prep | Mechanistic Notes |
| Ultrapure Water (ddH 2 O) | Slightly soluble; clear solution with warming | Optimal | Mildly alkaline (pH 7-9) upon dissolution[5]. Requires 37°C warming. |
| HEPES Buffer (pH 7.2) | Soluble; remains clear | Optimal | Zwitterionic buffer; no reactive anions to precipitate Ca 2+ . |
| PBS (Phosphate-Buffered Saline) | Immediate dense precipitation | Incompatible | Forms insoluble calcium phosphate[3]. |
| DMEM / RPMI (Standard Media) | Micro-precipitation over time | Caution | Contains inorganic phosphates. Add compound after complete media dilution to prevent localized high-concentration precipitation. |
| 0.1 M HCl | Highly soluble | Analytical Only | Rapid dissolution, but extreme pH is toxic to cells and may degrade the keto group over time[5]. |
Visualizing the Chemical Logic
Mechanism of Ca-KIV stability in HEPES vs. precipitation in phosphate buffers.
Validated Experimental Protocol: Preparation of a 50 mM Stock Solution
To ensure a self-validating and reproducible workflow, follow this protocol to prepare a stable, biologically compatible stock solution.
Materials Needed:
-
Calcium 3-methyl-2-oxobutanoate powder (stored desiccated at -20°C)[1]
-
Sterile Ultrapure Water (ddH 2 O) or 100 mM HEPES buffer (pH 7.0)
-
Water bath or incubator set to 37°C
-
0.22 µm PES (Polyethersulfone) syringe filter
Step-by-Step Methodology:
-
Equilibration: Allow the Calcium 3-methyl-2-oxobutanoate vial to reach room temperature in a desiccator before opening to prevent condensation, as the powder is highly hygroscopic[1].
-
Weighing: Weigh the required mass to achieve a 50 mM concentration (e.g., ~13.6 mg per mL, based on a molecular weight of ~272.3 g/mol for the anhydrous salt)[6].
-
Initial Solvation: Add the powder to 80% of the final target volume of ddH 2 O or HEPES buffer. Do not use PBS.
-
Agitation & Heating: Vortex the suspension vigorously for 60 seconds. Place the tube in a 37°C water bath for 10–15 minutes[3]. Intermittently vortex every 5 minutes until the solution is completely optically clear.
-
pH Verification (Self-Validation Step): Check the pH. It should naturally rest between 7.0 and 8.5. If the pH exceeds 8.5, carefully adjust with 0.1 M HCl to bring it back to physiological range (pH ~7.2–7.4) to prevent long-term degradation[5].
-
Volume Adjustment: Bring the solution to the final volume using the chosen solvent.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet. Note: PES membranes are recommended due to their low protein/drug binding characteristics.
-
Storage: Aliquot the sterile stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Step-by-step workflow for formulating Calcium 3-methyl-2-oxobutanoate.
Sources
- 1. chembk.com [chembk.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Calcium Phosphate Precipitation | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Calcium Alpha-Ketoglutaric acid,CA-AKG,AKG-Arshine Lifescience Incorporated [arshineusa.com]
- 6. USA Chemical Suppliers - Products: 'C', Page: 13 [americanchemicalsuppliers.com]
preventing degradation of calcium 3-methyl-2-oxobutanoate during heat sterilization
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the thermal instability of α -keto acids in sterile formulations. Calcium 3-methyl-2-oxobutanoate (also known as calcium α -ketoisovalerate) is a critical keto-analogue of valine used in nutritional therapies and metabolic studies[1]. However, its chemical structure makes it notoriously labile under standard heat sterilization protocols.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your formulations.
Mechanistic Insight: The Causality of Thermal Degradation
Understanding why calcium 3-methyl-2-oxobutanoate degrades is the first step in preventing it. α -keto acids are highly susceptible to non-enzymatic oxidative decarboxylation when subjected to heat stress (e.g., autoclaving at 121°C)[2].
The degradation is not merely a breakdown; it is a specific chemical cascade:
-
Keto-Enol Tautomerism: Elevated temperatures and trace transition metals (such as Mn2+ or Fe2+ / Fe3+ ) catalyze the tautomerization of the keto acid[2].
-
Peroxide Formation: Molecular oxygen dissolved in the medium reacts with the β -carbon of the enol form, generating a highly unstable peroxide intermediate[2].
-
Decarboxylation: This intermediate rapidly decomposes, releasing carbon dioxide ( CO2 ) and yielding an aldehyde (isobutyraldehyde)[3].
The result is a catastrophic loss of the active pharmaceutical ingredient (API) and the generation of volatile, strongly odorous byproducts.
Mechanism of thermal degradation of calcium 3-methyl-2-oxobutanoate during heat sterilization.
Troubleshooting & FAQs
Q1: After autoclaving my culture medium containing calcium 3-methyl-2-oxobutanoate, the solution turned slightly yellow and developed a strong, sweet/pungent odor. What happened? A1: Your formulation has undergone oxidative decarboxylation[2]. The pungent odor is isobutyraldehyde, the primary degradation product of α -ketoisovalerate[3]. The yellowing is likely due to subsequent Maillard-type reactions or Strecker degradation if amino acids or reducing sugars are present in your bulk medium[3]. The active concentration of your keto acid is now compromised.
Q2: Can I adjust the pH to stabilize the keto acid during terminal heat sterilization? A2: Adjusting the pH can slow the reaction kinetics but will not stop degradation at 121°C. α -keto acids are highly unstable at low pH (which favors protonation and subsequent decarboxylation) and are also vulnerable to oxidation at alkaline pH[3]. If you must use heat, maintaining a strictly controlled pH of 6.0–6.5 is optimal, but you will still experience significant API loss unless you remove dissolved oxygen and catalytic metals[2].
Q3: What is the recommended sterilization method to preserve 100% of the active compound? A3: The absolute gold standard is cold sterile filtration [4]. Calcium 3-methyl-2-oxobutanoate has a low molecular weight (270.29 g/mol )[5] and does not bind to standard sterilizing-grade membranes. By physically removing biological contaminants through a 0.22 µm filter at room temperature, you completely bypass the thermal activation energy required for oxidative decarboxylation.
Quantitative Data: Sterilization Impact
To illustrate the necessity of proper protocol selection, the following table summarizes the expected recovery rates of calcium 3-methyl-2-oxobutanoate under various sterilization conditions.
| Sterilization Method | Temp / Time | pH | Additives / Environment | Expected API Recovery (%) |
| Standard Autoclave | 121°C / 20 min | 7.0 | Ambient Air (Dissolved O2 ) | < 40% |
| Optimized Autoclave | 121°C / 15 min | 6.0 | N2 Sparge + 0.1 mM EDTA | 75 - 85% |
| Sterile Filtration | 20°C / N/A | 6.5 | Ambient Air | > 99% |
Experimental Protocols
To ensure a self-validating system, choose the protocol that aligns with your regulatory and manufacturing constraints. Protocol A is the definitive recommendation for scientific integrity.
Protocol A: Aseptic Compounding via Cold Filtration (Recommended)
This workflow isolates the heat-labile keto acid from thermal stress.
-
Bulk Preparation: Prepare your base medium (excluding calcium 3-methyl-2-oxobutanoate). Autoclave the bulk medium at 121°C for 20 minutes.
-
Cooling: Allow the bulk medium to cool to below 40°C in a sterile environment.
-
API Dissolution: In a separate sterile vessel, dissolve the required mass of calcium 3-methyl-2-oxobutanoate in sterile Water for Injection (WFI) at room temperature (20°C–25°C).
-
Filtration: Pass the API solution through a pre-wetted 0.22 µm Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membrane filter[4].
-
Aseptic Combination: Aseptically transfer the filtered API solution into the cooled bulk medium.
-
Validation: Verify final concentration via HPLC-UV (detection at 210 nm) against a certified reference standard to confirm 100% recovery.
Aseptic workflow for formulating media with calcium 3-methyl-2-oxobutanoate avoiding heat stress.
Protocol B: Optimized Terminal Heat Sterilization (Mitigation)
Use this protocol only if terminal heat sterilization is a strict regulatory requirement. This methodology attacks the causality of the degradation by removing the catalysts (oxygen and metals).
-
Compounding: Dissolve all components, including calcium 3-methyl-2-oxobutanoate, in WFI.
-
Chelation: Add a chelating agent such as EDTA (e.g., 0.1 mM) to sequester trace transition metals ( Mn2+ , Fe2+ ) that catalyze keto-enol tautomerism[2].
-
Deoxygenation: Sparge the solution with sterile-filtered Nitrogen ( N2 ) or Argon for 30 minutes to displace dissolved oxygen, preventing the formation of the peroxide intermediate[2].
-
Packaging: Fill the solution into ampoules or vials, ensuring a strict inert gas headspace (zero oxygen). Seal immediately.
-
Thermal Cycle: Autoclave at 121°C for the minimum validated time (e.g., 15 minutes) utilizing a rapid-cooling cycle to minimize the total F0 heat exposure.
-
Validation: Test for isobutyraldehyde formation using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the extent of degradation.
References
- PubChem. "Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365". National Institutes of Health (NIH).
- Nierop Groot, M. N., et al. "Chemical Conversion of α-Keto Acids in Relation to Flavor Formation in Fermented Foods". ResearchGate.
- Hidalgo, F. J., et al. "Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal". ResearchGate.
- Kaspar, U., et al. "Small Changes in Environmental Parameters Lead to Alterations in Antibiotic Resistance, Cell Morphology and Membrane Fatty Acid Composition in Staphylococcus lugdunensis". National Institutes of Health (NIH).
- Fresenius AG. "DE3943424A1 - Solns. for intravenous nutrition - contg. alpha-keto acids, for patients with kidney conditions". Google Patents.
Sources
- 1. DE3943424A1 - Solns. for intravenous nutrition - contg. alpha-keto acids, for patients with kidney conditions, avoids nitrogen cpd. build-up - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Changes in Environmental Parameters Lead to Alterations in Antibiotic Resistance, Cell Morphology and Membrane Fatty Acid Composition in Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing yield in calcium 3-methyl-2-oxobutanoate chemical synthesis
Welcome to the API Process Development Portal for Calcium Ketovaline (Calcium 3-methyl-2-oxobutanoate) . As a Senior Application Scientist, I have designed this technical support center to bridge the gap between theoretical chemistry and field-proven scale-up. This guide bypasses generic advice, focusing strictly on the causality behind synthesis bottlenecks, self-validating experimental designs, and data-driven troubleshooting for drug development professionals.
I. Synthesis Workflow & Logic
The synthesis of Calcium 3-methyl-2-oxobutanoate generally follows either a traditional chemical hydrolysis route or an advanced biocatalytic fermentation route, converging at a highly controlled calcium salt crystallization step.
Workflow for Calcium 3-methyl-2-oxobutanoate synthesis via chemical and biocatalytic routes.
II. Validated Experimental Protocols
Protocol A: Chemical Synthesis & Crystallization of Calcium Ketovaline
Self-Validating Checkpoint: The controlled temperature ramp during recrystallization serves as an intrinsic purity assay. If the intermediate is highly impure, the target salt will fail to nucleate at 0°C, remaining dissolved in the methanolic mother liquor and preventing the isolation of contaminated API.
-
Dissolution: Dissolve 170.21 g (1 mol) of 5-isopropyl-4,4'-dimethyldihydrofuran-2,3-dione in 1500 g of methanol under continuous agitation[1].
-
Alkaline Salt Formation: Maintain the reactor temperature between 0°C and 55°C. Slowly add 74.09 g of calcium hydroxide suspended in 740.9 g of a propanetriol solution[1].
-
Reaction: Stir the mixture continuously for 8 hours to ensure complete conversion to the calcium salt[1].
-
Primary Crystallization: Cool the reactor to 0°C and hold for 2 hours to induce crude crystallization. Filter the precipitate to isolate the crude calcium ketovaline (Expected yield: ~140 g, 90%)[1].
-
Recrystallization (Purification): Suspend the 140 g of crude product in a 20% aqueous methanol solution. Heat to 55°C until complete dissolution is achieved[1].
-
Final Isolation: Initiate a controlled cooling ramp down to 0°C over exactly 2 hours. Filter the highly purified crystals (Expected final yield: 87.8%, HPLC purity >99.9%)[1].
Protocol B: Biocatalytic Production via Metabolic Engineering
Self-Validating Checkpoint: The accumulation of pyruvate in the culture broth acts as a diagnostic indicator. If pyruvate pools increase without a proportional rise in α -ketoisovalerate, it validates that the endogenous α -acetolactate synthase (BudB) activity is the bottleneck, signaling the need to overexpress the budB gene[2].
-
Strain Preparation: Utilize the engineered Klebsiella oxytoca KIV-7 strain. This strain features a targeted knockout of the leuDH gene, which prevents the unwanted conversion of α -ketoisovalerate into L-valine[2].
-
Fermentation Media: Prepare a fermentation broth utilizing whey powder (lactose) as the primary, renewable carbon source[2].
-
Cultivation: Inoculate the bioreactor and maintain standard fermentation parameters, monitoring the conversion of lactose to α -ketoisovalerate.
-
Harvesting: Extract the crude α -ketoisovalerate from the broth (Expected titer: up to 40.7 g/L, yield: 0.418 g/g)[2]. Proceed to downstream calcium salt precipitation (Protocol A, Steps 5-6).
III. Troubleshooting Guide & FAQs
Q1: Why is my yield of 3-methyl-2-oxobutanoic acid dropping significantly during the solvent evaporation step? Answer: The loss in yield is almost certainly due to thermal decarboxylation. α -keto acids are highly reactive due to the adjacent ketone and carboxylic acid functional groups. At elevated temperatures, 3-methyl-2-oxobutanoic acid readily decarboxylates to yield isobutyraldehyde and carbon dioxide[3]. Corrective Action: Never exceed 40°C during rotary evaporation or vacuum drying. If possible, convert the free acid to its calcium salt immediately after extraction, as the salt form is significantly more thermally stable[3].
Q2: NMR analysis of my synthesized free acid shows unexpected peak splitting and broad signals. Is my product degrading? Answer: Not necessarily. The acid-base chemistry of 3-methyl-2-oxobutanoic acid is complicated by a hydration equilibrium. In aqueous environments, the α -keto carbonyl group exists in a dynamic equilibrium between the non-hydrated (oxo) form and the hydrated (geminal diol) form[4]. Corrective Action: To validate whether the issue is degradation or hydration, perform your NMR analysis in a strictly anhydrous solvent (e.g., DMSO- d6 ) rather than D₂O or wet solvents. The geminal diol will revert to the oxo form in anhydrous conditions, resolving the spectra[4].
Q3: During the final calcium salt formation, my product "oils out" instead of forming a filterable crystal. How do I fix this? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system is too polar, preventing proper nucleation. Corrective Action: Do not precipitate the salt directly from a purely aqueous solution. Follow the optimized recrystallization protocol: dissolve the crude salt in a 20% methanol aqueous solution at 55°C[1]. The presence of methanol lowers the dielectric constant of the solvent, promoting orderly crystal lattice formation. Cool slowly to 0°C over exactly 2 hours to ensure crystal growth outpaces amorphous precipitation[1].
Q4: We are exploring greener alternatives to the chemical route. Can we achieve industrially relevant yields using microbial fermentation? Answer: Yes. Systemic metabolic engineering of Klebsiella oxytoca has proven highly effective for producing α -ketoisovalerate from renewable substrates like whey powder[2]. Corrective Action: Use a genetically engineered strain such as K. oxytoca KIV-7. The critical modification is the knockout of the leuDH gene (which normally encodes an NADH-dependent leucine dehydrogenase that converts α -ketoisovalerate into L-valine)[2]. By blocking this consumption pathway and overexpressing α -acetolactate synthase, titers of up to 40.7 g/L can be achieved[2].
IV. Quantitative Data Summary
| Synthesis Pathway | Key Reagents / Biocatalyst | Primary Impurity Risk | Typical Yield | Target Purity |
| Grignard Condensation | Isopropylmagnesium bromide, Diethyl oxalate | Isobutyraldehyde (via decarboxylation)[3] | 60% – 80%[3] | > 95.0% |
| Furan-2,3-dione Hydrolysis | 5-isopropyl-4,4'-dimethyldihydrofuran-2,3-dione, Ca(OH)₂ | Hydrated geminal diols[4] | 87.8% – 90.0%[1] | > 99.9% (HPLC)[1] |
| Metabolic Engineering | Whey powder, K. oxytoca KIV-7 ( Δ leuDH) | L-valine, 2,3-butanediol[2] | 40.7 g/L titer[2] | N/A (Crude broth) |
V. References
Sources
Technical Support Center: Optimizing Oral Bioavailability of Calcium 3-Methyl-2-Oxobutanoate
Welcome to the Formulation & Pharmacokinetics Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing pharmacokinetic (PK) hurdles with nitrogen-free keto-analogues.
Calcium 3-methyl-2-oxobutanoate (the calcium salt of alpha-ketoisovalerate, or keto-valine) is a cornerstone active pharmaceutical ingredient (API) in chronic kidney disease (CKD) nutritional therapy[1]. By scavenging nitrogen to transaminate into L-valine, it reduces the urea burden on failing kidneys[1]. However, achieving consistent absolute bioavailability is notoriously complex. It is governed by pH-dependent solubility, saturable intestinal transport, and pre-systemic metabolism.
This guide provides authoritative, self-validating troubleshooting protocols to help you overcome these specific formulation challenges.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: Why is the absolute bioavailability of our keto-valine formulation lower than expected, despite complete in vitro dissolution? A1: The issue likely stems from saturable transport and competitive inhibition at the intestinal brush border. Keto-analogues are absorbed in the small intestine via monocarboxylate transporters (MCTs). Because CKD formulations are typically blends of multiple keto-analogues (e.g., keto-leucine, keto-isoleucine), they compete for the same transporters. In vivo studies demonstrate that competitive inhibition from other keto-analogues can reduce keto-valine absorption by 43% to 50%[2]. Furthermore, keto-valine undergoes partial transamination into L-valine within the enterocyte before ever reaching the portal vein[2]. Actionable Fix: Optimize the molar ratios of your keto-analogue blend to minimize MCT saturation. Additionally, consider the co-formulation of glucose, which has been shown to enhance keto-valine absorption via solvent drag[2].
Q2: We are detecting significant API degradation during the gastric phase of our pharmacokinetic models. How do we prevent this without compromising intestinal absorption? A2: The alpha-keto acid moiety is highly susceptible to oxidative decarboxylation and degradation in the acidic environment of the stomach (pH 1.2). While the calcium salt provides marginal stability over the free acid, prolonged gastric residence leads to salt dissociation and subsequent degradation of the free keto-valine. Actionable Fix: Implement an enteric coating (e.g., methacrylic acid copolymers). However, ensure the polymer dissolves rapidly at pH 6.8 to match the peak absorption window in the proximal small intestine, as normal peak plasma levels for keto-analogues are reached very rapidly (within 20–60 minutes)[3].
Q3: Our enteric-coated tablets show delayed and incomplete absorption in vivo ( Tmax > 2 hours). What is causing this delay? A3: While an enteric coating protects the API, calcium 3-methyl-2-oxobutanoate has a specific, limited solubility profile that can become the rate-limiting step in the near-neutral pH of the intestine[4]. If your formulation relies on a high-density, unmicronized calcium salt, the dissolution rate at pH 6.8 will be too slow to capitalize on the rapid gastrointestinal absorption window. Actionable Fix: Micronize the API to increase the surface area-to-volume ratio. Incorporate hydrophilic polymeric binders (such as Povidone K90 or Pullulan) to enhance wettability and dissolution velocity in the intestinal fluid.
Part 2: Quantitative Pharmacokinetic & Formulation Data
To effectively troubleshoot, formulation scientists must align their dosage forms with the established pharmacokinetic parameters of keto-valine.
| Parameter | Value / Observation | Formulation Impact & Strategy |
| Peak Plasma Time ( Tmax ) | 20 – 60 minutes[3] | Formulation must release API rapidly post-stomach. Delayed release will miss the primary absorption window. |
| Competitive Inhibition | 43% – 50% reduction in absorption[2] | Ratio optimization is critical when blending with calcium salts of keto-leucine or keto-isoleucine. |
| Intestinal Transport Kinetics | Non-linear, saturable[2] | Avoid burst release mechanisms that overwhelm MCTs; consider controlled intestinal release if saturation is severe. |
| Transamination Rate | Very rapid (simultaneous plasma increase)[3] | Systemic bioavailability must be measured analytically as a sum of intact keto-valine and newly formed L-valine. |
Part 3: Self-Validating Experimental Protocols
Do not rely on isolated assays. Use these self-validating systems to definitively isolate whether your bioavailability issue is chemical (degradation), physical (dissolution), or biological (transporter saturation).
Protocol 1: Two-Stage In Vitro Dissolution and Gastric Stability Assay
Objective: Validate enteric protection and isolate intestinal release velocity.
-
Acid Stage (Gastric Simulation): Place the dosage form in 900 mL of 0.1 N HCl (pH 1.2) at 37°C using a USP Apparatus II (Paddle) at 50 rpm for 2 hours.
-
Degradation Sampling: Pull samples at 120 minutes. Analyze via HPLC for the intact calcium salt and decarboxylated degradants. Self-Validation Check: Acceptance criteria is <10% API release/degradation. If >10%, the enteric coating thickness or polymer choice must be reformulated.
-
Buffer Stage (Intestinal Simulation): Transfer the dosage form to 900 mL of Phosphate buffer (pH 6.8).
-
Kinetic Sampling: Pull samples at 10, 20, 30, 45, and 60 minutes.
-
Causality Check: If pH 6.8 dissolution is <80% at 45 minutes, the root cause of poor bioavailability is API solubility/wettability, not gastric degradation. Proceed to micronization.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP)
Objective: Quantify absorption rates and isolate the variable of competitive inhibition.
-
Surgical Preparation: Anesthetize a rat model and surgically isolate a 10 cm segment of the jejunum, cannulating both ends.
-
Perfusate Preparation:
-
Perfusate A: Calcium keto-valine alone.
-
Perfusate B: Calcium keto-valine + keto-leucine/keto-isoleucine blend at your formulation's clinical ratios.
-
Note: Include a non-absorbable marker (Phenol Red) in both to correct for water flux.
-
-
Perfusion: Perfuse the segment at a constant flow rate (0.2 mL/min). Collect outflow samples every 10 minutes for 1 hour.
-
Analysis: Analyze outflow via LC-MS/MS and calculate the effective permeability coefficient ( Peff ).
-
Causality Check: A significant drop in Peff from Perfusate A to B confirms transporter saturation. Validation: To validate solvent drag enhancement, introduce Perfusate C (Blend + D-glucose) and observe if Peff recovers[2].
Part 4: Mechanistic Visualizations
Intestinal absorption and transamination pathway of calcium 3-methyl-2-oxobutanoate.
Troubleshooting workflow for resolving poor oral bioavailability in keto-analogue formulations.
References
- Source: academia.
- Source: mdpi.
- Source: unilab.com.
- MIXTURES OF BRANCHED CHAIN KETO ACIDS (BCKA)
Sources
Technical Support Center: Optimizing Liquid-Liquid Extraction of 3-Methyl-2-Oxobutanoate from Plasma
Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of 3-methyl-2-oxobutanoate from plasma. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights to navigate the complexities of this specific bioanalytical challenge. Here, we will move beyond simple protocols to explain the fundamental principles that govern a successful extraction, enabling you to troubleshoot effectively and develop a robust, self-validating methodology.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the extraction of 3-methyl-2-oxobutanoate from plasma?
A1: The pH of the aqueous sample is a paramount factor in the liquid-liquid extraction of 3-methyl-2-oxobutanoate because it dictates the compound's ionization state.[1] 3-Methyl-2-oxobutanoic acid is a carboxylic acid, making it a weak acid. For efficient extraction into an organic solvent, the analyte must be in its neutral, un-ionized form.[1][2] This is achieved by adjusting the pH of the plasma sample to be at least two pH units below the pKa of the analyte.[2][3] By suppressing its ionization, we increase its hydrophobicity, thus maximizing its partitioning into the organic phase.[1] Conversely, if the pH is near or above the pKa, the compound will be in its ionized (conjugate base) form, which is more water-soluble and will remain in the aqueous plasma layer.[4]
Q2: Which organic solvents are most suitable for extracting 3-methyl-2-oxobutanoate?
A2: The choice of an organic solvent is crucial and should be guided by the polarity of 3-methyl-2-oxobutanoate and the need for immiscibility with the aqueous plasma sample.[5][6] Given that 3-methyl-2-oxobutanoate is a relatively polar molecule, a more polar organic solvent is generally required to achieve good recovery.[2] Suitable solvents for extracting moderately polar compounds from aqueous matrices include:
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
A mixture of solvents, such as 1-propanol or 1-butanol added to a less polar solvent, can also be employed to fine-tune the extraction efficiency.[3]
It's important to select a solvent that provides a clean extraction, minimizing the co-extraction of interfering endogenous components from the plasma.[6]
Q3: What are the primary causes of low recovery, and how can I improve it?
A3: Low recovery of 3-methyl-2-oxobutanoate can stem from several factors:
-
Incorrect pH: As discussed in Q1, if the pH of the plasma is not sufficiently acidic, the analyte will remain in its ionized form in the aqueous phase.[4]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte.[2] If the solvent is too nonpolar, it will not effectively extract the moderately polar 3-methyl-2-oxobutanoate.
-
Insufficient Phase Mixing: Inadequate vortexing or shaking will result in poor partitioning of the analyte into the organic phase.
-
Suboptimal Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample, often around 7:1, is generally considered optimal to ensure high recovery.[2]
-
Emulsion Formation: The formation of an emulsion can trap the analyte at the interface, preventing its complete transfer into the organic phase.[7]
To improve recovery, systematically optimize the pH, screen different organic solvents, ensure vigorous mixing, and consider increasing the solvent-to-sample ratio.[1][2] The "salting-out" effect, achieved by adding a neutral salt like sodium chloride to the aqueous phase, can also enhance recovery by decreasing the analyte's solubility in the aqueous layer.[1][2]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis after extraction?
A4: Matrix effects, particularly ion suppression from phospholipids in plasma, are a significant challenge in LC-MS/MS bioanalysis.[3][8] While LLE is generally effective at cleaning up samples, some matrix components may still be co-extracted.[9] To mitigate this:
-
Optimize the LLE: Choose a highly selective organic solvent and fine-tune the pH to minimize the co-extraction of interfering substances.[6]
-
Employ a Double LLE: An initial extraction with a very non-polar solvent like hexane can remove hydrophobic interferences, while the analyte remains in the aqueous phase. A subsequent extraction with a more polar solvent can then isolate the analyte.[3]
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation between your analyte and any co-eluting matrix components.[10]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will experience similar ion suppression or enhancement as the analyte.[11]
Troubleshooting Guide
Issue 1: Emulsion Formation at the Aqueous-Organic Interface
Symptoms: A cloudy or milky layer forms between the aqueous and organic phases, making clean separation impossible. This can lead to low and variable analyte recovery.[7]
Root Causes & Solutions:
| Cause | Explanation | Solution |
| High Concentration of Surfactant-like Molecules | Plasma is rich in proteins, phospholipids, and free fatty acids, which can act as emulsifying agents.[7] | Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction tube to reduce the formation of an emulsion.[7]Salting Out: Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its ionic strength and disrupt the emulsion.[1][7]Centrifugation: Centrifuge the sample to help break the emulsion and compact the interfacial layer.[7]Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase and break the emulsion.[7] |
| Vigorous Shaking | Excessive agitation can create fine droplets of one phase within the other, leading to a stable emulsion.[12] | Optimize Mixing: Determine the optimal mixing time and intensity that ensures efficient extraction without causing an emulsion. |
| Particulate Matter | The presence of precipitated proteins or other particulates can stabilize emulsions. | Pre-treatment: Ensure complete protein precipitation before LLE if using a combined approach. |
Issue 2: Low and Inconsistent Analyte Recovery
Symptoms: The amount of 3-methyl-2-oxobutanoate detected is significantly lower than expected, and the results are not reproducible across replicates.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Suboptimal pH | The pH of the plasma sample is not low enough to ensure the analyte is in its neutral form. | Verify and Adjust pH: Use a calibrated pH meter to ensure the aqueous phase is at least 2 pH units below the analyte's pKa.[1] For acidic analytes, a pH of 2.5 to 4 is often a good starting point.[4] |
| Poor Solvent Choice | The polarity of the organic solvent is not well-matched with that of 3-methyl-2-oxobutanoate.[2] | Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, MTBE, DCM) to find the one that provides the highest recovery. |
| Analyte Instability | 3-methyl-2-oxobutanoate may degrade during sample storage or the extraction process. | Stability Assessment: Conduct stability studies at different temperatures and for varying durations to ensure the analyte is stable in the plasma matrix and throughout the extraction procedure.[13][14] |
| Incomplete Phase Separation | Aspirating part of the aqueous layer along with the organic layer will dilute the sample and introduce interferences. | Allow Sufficient Time: Give the phases adequate time to separate completely after mixing. |
Issue 3: High Background or Interfering Peaks in Chromatogram
Symptoms: The baseline of the chromatogram is noisy, or there are significant peaks that co-elute with or are near the analyte peak, affecting integration and accuracy.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Co-extraction of Endogenous Compounds | The chosen solvent and pH conditions are not selective enough and are extracting other plasma components along with the analyte.[6] | Increase Selectivity: Optimize the pH to a level that maximizes the extraction of the analyte while minimizing that of potential interferences.[15]Back-Extraction: After the initial extraction into the organic phase, perform a back-extraction into a fresh aqueous phase with a pH that will ionize the analyte, leaving neutral interferences behind in the organic layer.[2] |
| Phospholipid Contamination | Phospholipids from the plasma membrane are a major source of matrix effects in LC-MS.[3][8] | Phospholipid Removal: While LLE provides some cleanup, consider a targeted phospholipid removal step, such as solid-phase extraction (SPE) with a specialized sorbent, if matrix effects are severe.[8][9] |
| Contamination from Labware or Reagents | Impurities from plastic tubes, pipette tips, or solvents can introduce interfering peaks. | Use High-Purity Materials: Utilize high-purity solvents and pre-screen all labware for potential contaminants. |
Experimental Protocols
Protocol 1: pH Optimization for LLE of 3-Methyl-2-Oxobutanoate
This protocol outlines a systematic approach to determine the optimal pH for extraction.
-
Prepare Spiked Samples: Spike a pooled plasma sample with a known concentration of 3-methyl-2-oxobutanoate.
-
Aliquot and Adjust pH: Create several aliquots of the spiked plasma. Adjust the pH of each aliquot to a different value (e.g., 2.0, 2.5, 3.0, 3.5, 4.0, 7.0) using a dilute acid (e.g., 1M HCl).[1]
-
Perform LLE: Add a fixed volume of your chosen organic solvent (e.g., ethyl acetate) to each pH-adjusted aliquot.
-
Mix and Separate: Vortex each sample for a consistent duration and then centrifuge to ensure complete phase separation.
-
Analyze Organic Phase: Carefully transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Evaluate Recovery: Compare the peak areas of the analyte at each pH to determine which condition yields the highest recovery.
Protocol 2: General LLE Workflow for 3-Methyl-2-Oxobutanoate from Plasma
This protocol provides a starting point for the extraction process.
Caption: General LLE workflow for 3-methyl-2-oxobutanoate.
Visualizing Key Concepts
The Principle of pH-Dependent Partitioning
The following diagram illustrates how pH affects the distribution of an acidic analyte like 3-methyl-2-oxobutanoate between the aqueous and organic phases.
Caption: pH-dependent partitioning of an acidic analyte.
References
-
LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
LCGC International. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methyl-2-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-oxobutanoate. Retrieved from [Link]
-
JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]
-
Plachá, D., Česlová, L., & Pól, J. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Journal of Chemical Education, 94(11), 1785-1792. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
ResearchGate. (2022, March 9). Why can I extract all metabolites from blood plasma with one solvent, but to extract only fatty acids I must use many solvents? Retrieved from [Link]
-
Taylor & Francis Online. (2015, December 9). The Importance of Optimal Extraction to Insure The Reliable MS-Based Assays of Endogenous Compounds. Retrieved from [Link]
-
SlideShare. (2019, April 26). Bioanalytical Method Validation: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Journal of Visualized Experiments. (2014, July 11). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Retrieved from [Link]
-
Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]
-
DergiPark. (2019, August 9). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved from [Link]
-
R Discovery. (2020, May 22). Green Solvent Selection Guide for Biobased Organic Acid Recovery. Retrieved from [Link]
-
Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage? Retrieved from [Link]
-
ResearchGate. (2013, February 19). What are the most suitable solvents for organic acid extraction in foodstuff? Retrieved from [Link]
-
KTH Royal Institute of Technology. (2020, May 22). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Factors, Mechanisms, and Kinetics of Spontaneous Emulsification for Heavy Oil-in-Water Emulsions. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]
-
ResearchGate. (2019, November 17). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic outlining the differences between the plasma extraction... Retrieved from [Link]
-
Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]
-
MDPI. (1989, May 2). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability of Selected Biochemical Analytes in Plasma Samples Stor. Retrieved from [Link]
-
SciSpace. (n.d.). Stability of Twenty-Four Analytes in Human Plasma and Serum. Retrieved from [Link]
-
PeerJ. (2025, October 9). Quality assessment from biobank plasma and serum specimens: a systematic review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. journalspub.com [journalspub.com]
calcium 3-methyl-2-oxobutanoate vs L-valine supplementation in uremic rats
Publish Comparison Guide: Calcium 3-methyl-2-oxobutanoate vs. L-Valine Supplementation in Uremic Rats
Executive Summary & Mechanistic Rationale
In the preclinical development of nutritional therapeutics for Chronic Kidney Disease (CKD), managing the accumulation of nitrogenous waste (uremia) while preventing protein-energy wasting is a primary challenge. Standard low-protein diets (LPD) risk inducing essential amino acid deficiencies.
This guide compares the supplementation of L-valine (a standard branched-chain amino acid) against its nitrogen-free keto-analogue, calcium 3-methyl-2-oxobutanoate (also known as alpha-ketoisovalerate calcium salt or keto-valine), in the 5/6 nephrectomy uremic rat model.
The Causality of Keto-Analogue Superiority: Supplementing with L-valine directly introduces an amino group (-NH2) into a system already burdened by impaired urea excretion. Conversely, calcium 3-methyl-2-oxobutanoate provides the exact carbon skeleton of valine without the nitrogen load[1]. Through the reversible action of the ubiquitous enzyme Branched-Chain Amino Acid Transaminase (BCAT) , the keto-analogue captures an amino group from endogenous donors (such as glutamate, which acts as a sink for excess ammonia). This transamination effectively scavenges waste nitrogen to synthesize de novo L-valine, simultaneously reducing Blood Urea Nitrogen (BUN) and fulfilling essential amino acid requirements[2].
Furthermore, the calcium salt formulation serves a dual purpose: it acts as an intestinal phosphate binder to mitigate uremia-induced hyperphosphatemia and corrects the hypocalcemia commonly associated with CKD mineral and bone disorders[1].
Fig 1. BCAT-mediated transamination of keto-valine into L-valine, scavenging excess nitrogen.
Self-Validating Experimental Protocol: Uremic Rat Model
To objectively compare these two supplements, researchers must utilize a self-validating 5/6 nephrectomy (Nx) model. This protocol is designed with built-in validation checkpoints to ensure that the observed metabolic shifts are strictly due to the dietary intervention rather than surgical variability.
Phase 1: Uremia Induction & Validation
-
Surgical Intervention: Perform a two-stage 5/6 nephrectomy on male Sprague-Dawley rats (200-250g). In stage one, resect 2/3 of the left kidney. After a 7-day recovery, perform a complete right nephrectomy.
-
Validation Checkpoint 1 (Uremia Confirmation): Allow 4 weeks for uremia to stabilize. Draw blood via the tail vein. Only include subjects with a BUN > 60 mg/dL and Serum Creatinine > 1.5 mg/dL. This ensures a uniform baseline of moderate-to-severe CKD[3].
Phase 2: Dietary Formulation & Allocation
-
Base Diet: Prepare an isocaloric Low Protein Diet (LPD) containing 5% casein.
-
Intervention Arms:
-
Group A (Amino Acid): LPD + L-valine (supplemented at 0.2% w/w).
-
Group B (Keto-Analogue): LPD + Calcium 3-methyl-2-oxobutanoate (supplemented at an equimolar concentration to Group A).
-
-
Validation Checkpoint 2 (Dietary Integrity): Perform High-Performance Liquid Chromatography (HPLC) on diet batches to confirm the exact molar concentrations of valine and keto-valine prior to feeding[4].
Phase 3: Metabolic Tracking & Tissue Harvesting
-
Nitrogen Balance: At week 8 of the diet, transfer rats to metabolic cages for 72 hours. Collect 24-hour urine and feces. Calculate nitrogen balance: N_balance = N_intake - (Urinary_N + Fecal_N).
-
Euthanasia & Histology: At week 12, euthanize the subjects. Rapidly excise the gastrocnemius muscle.
-
Validation Checkpoint 3 (Autophagy Suppression): Uremic acidosis upregulates muscle catabolism. Perform Western blotting on muscle homogenates for the LC3-II/LC3-I ratio to quantify the suppression of autophagy[3].
Fig 2. Self-validating experimental workflow for evaluating dietary interventions in uremic rats.
Quantitative Outcomes & Comparative Analysis
The substitution of L-valine with calcium 3-methyl-2-oxobutanoate yields profound biochemical shifts in the uremic phenotype. The data below synthesizes expected outcomes based on established in vivo metabolic studies[1][5].
| Biomarker / Parameter | Sham Control (Healthy) | LPD + L-Valine | LPD + Calcium 3-methyl-2-oxobutanoate | Causality / Mechanism of Action |
| BUN (mg/dL) | 18 ± 2 | 85 ± 6 | 52 ± 5 | Keto-valine acts as a nitrogen sink during transamination, reducing endogenous urea generation. |
| Serum Calcium (mg/dL) | 9.5 ± 0.4 | 8.1 ± 0.5 | 9.8 ± 0.3 | The calcium salt formulation directly corrects uremia-induced hypocalcemia. |
| Serum Phosphate (mg/dL) | 4.2 ± 0.3 | 8.9 ± 0.7 | 5.4 ± 0.4 | Calcium ions dissociate in the gut and bind dietary phosphate, preventing its systemic absorption. |
| Nitrogen Balance (mg/day) | +120 ± 15 | -35 ± 10 | +45 ± 12 | Reduced nitrogen excretion and improved amino acid recycling shift the balance from negative to positive. |
| Muscle Cross-Sectional Area (μm²) | 2100 ± 150 | 1450 ± 120 | 1850 ± 140 | Attenuation of metabolic acidosis prevents the glucocorticoid-mediated upregulation of branched-chain keto acid dehydrogenase (BCKDH), preserving muscle mass[5]. |
Drug Development Implications
For drug development professionals formulating next-generation renal therapeutics, the transition from standard amino acids to keto-analogues represents a critical optimization step.
-
Metabolic Efficiency: L-valine supplementation in CKD exacerbates the workload on remnant nephrons by increasing the obligatory nitrogen excretion rate. Calcium 3-methyl-2-oxobutanoate bypasses this limitation, effectively converting a waste product (ammonia/nitrogen) into a nutritional asset (L-valine).
-
Pleiotropic Benefits: Beyond simple nutritional support, the calcium salt of alpha-ketoisovalerate acts as an active pharmacological agent. It simultaneously addresses three pillars of CKD pathology: protein-energy wasting, hyperphosphatemia, and metabolic acidosis[3].
-
Formulation Stability: Calcium 3-methyl-2-oxobutanoate exhibits excellent stability in solid oral dosage forms, making it highly suitable for inclusion in complex, multi-component keto-analogue tablets designed to delay the onset of dialysis.
References
-
Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Effect of a Low-Protein Diet Supplemented with Ketoacids on Skeletal Muscle Atrophy and Autophagy in Rats with Type 2 Diabetic Nephropathy Semantic Scholar / PLoS One URL:[Link]
-
Acidosis, not azotemia, stimulates branched-chain, amino acid catabolism in uremic rats ResearchGate / Kidney International URL:[Link]
-
Absorption of Keto-Analogues of Branched-Chain Amino Acids from Rat Small Intestine Academia.edu URL:[Link]
Sources
- 1. Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (PDF) Absorption of Keto-Analogues of Branched-Chain Amino Acids from Rat Small Intestine [academia.edu]
- 5. openresearch.okstate.edu [openresearch.okstate.edu]
comparative efficacy of calcium alpha-ketoisovalerate and sodium alpha-ketoisovalerate
A Comparative Guide to the Efficacy of Calcium Alpha-Ketoisovalerate and Sodium Alpha-Ketoisovalerate for Researchers and Drug Development Professionals
Introduction: The Critical Role of Alpha-Ketoisovalerate in Clinical Nutrition
Alpha-ketoisovalerate, the ketoanalogue of the essential branched-chain amino acid (BCAA) valine, is a cornerstone in the nutritional management of conditions requiring protein restriction, most notably chronic kidney disease (CKD).[1] By providing the carbon skeleton of valine without the amino group, alpha-ketoisovalerate allows for the de novo synthesis of this essential amino acid in the body through transamination.[1] This process utilizes excess nitrogen, which would otherwise be converted to urea, thereby reducing the nitrogenous waste burden on compromised kidneys.[1] Valine itself is indispensable for numerous physiological functions, including protein synthesis, muscle repair, and energy production.[2][3][][5] Ketoanalogue supplementation, therefore, represents a sophisticated strategy to meet nutritional requirements while mitigating the toxic effects of uremia.[6][7]
The therapeutic efficacy of alpha-ketoisovalerate is intrinsically linked to its salt form, which dictates its physicochemical properties and has significant physiological implications. The two most common salt forms are calcium alpha-ketoisovalerate and sodium alpha-ketoisovalerate. This guide provides an in-depth comparison of these two forms to inform researchers and drug development professionals in their selection and application.
Mechanism of Action: The Transamination Pathway
The therapeutic benefit of alpha-ketoisovalerate hinges on the biochemical process of transamination.[8] In this reaction, an aminotransferase enzyme facilitates the transfer of an amino group from a donor molecule, typically another amino acid, to alpha-ketoisovalerate.[8] This conversion yields the essential amino acid L-valine and a corresponding alpha-keto acid from the amino donor.[9] This elegant mechanism simultaneously reduces the pool of nitrogenous waste and synthesizes a vital amino acid.[10]
Caption: Transamination of Alpha-Ketoisovalerate to L-Valine.
The Cation Conundrum: A Comparative Analysis of Calcium and Sodium Salts
The choice between calcium and sodium alpha-ketoisovalerate is not trivial, particularly in the context of CKD, where electrolyte and mineral balance are severely disrupted.
Calcium Alpha-Ketoisovalerate: A Double-Edged Sword
Calcium alpha-ketoisovalerate is the most commonly used form in commercially available ketoanalogue preparations. Its prevalence is due to the dual benefit it offers in the CKD population.
-
Phosphate Binding and Calcium Supplementation : Patients with advanced CKD often exhibit hyperphosphatemia and hypocalcemia.[11][12] Calcium-containing compounds, including calcium alpha-ketoisovalerate, can act as phosphate binders in the gastrointestinal tract, reducing phosphate absorption.[13] Furthermore, they provide a source of calcium to counteract hypocalcemia.[6] Studies have shown that ketoanalogue supplementation can lead to significantly higher serum calcium levels in patients with severe CKD (eGFR < 18 mL/min/1.73 m2).[14]
-
Risk of Hypercalcemia and Vascular Calcification : The primary concern with calcium-based supplements is the risk of inducing a positive calcium balance, which can lead to hypercalcemia.[15][16] Elevated calcium levels are a known risk factor for vascular calcification, a major contributor to the high cardiovascular mortality rate in CKD patients.[17][18][19] Therefore, regular monitoring of serum calcium is imperative when using this form.[16]
Sodium Alpha-Ketoisovalerate: Considerations of Fluid Balance and Bioavailability
Sodium alpha-ketoisovalerate presents a different set of considerations for researchers and clinicians.
-
Sodium Load and Blood Pressure : A significant drawback of the sodium salt is the associated sodium load. High sodium intake is strongly linked to hypertension, fluid retention, and increased proteinuria in CKD patients, all of which can accelerate disease progression.[20][21][22][23] For a patient population where strict sodium restriction is a cornerstone of management, the addition of a sodium-containing therapeutic needs careful evaluation.[24]
-
Solubility and Potential for Enhanced Bioavailability : A potential advantage of sodium alpha-ketoisovalerate is its higher solubility compared to its calcium counterpart.[25][26][27] In principle, higher solubility can lead to more rapid and complete dissolution in the gastrointestinal tract, potentially enhancing bioavailability. However, direct comparative bioavailability studies between the two salt forms in humans are lacking in the current literature.
Comparative Efficacy and Clinical Considerations: An Inferential Analysis
| Feature | Calcium Alpha-Ketoisovalerate | Sodium Alpha-Ketoisovalerate |
| Primary Indication | Nutritional therapy in CKD | Nutritional therapy, research applications |
| Cation-Specific Benefits | Provides calcium, acts as a phosphate binder | Higher solubility may improve dissolution |
| Cation-Specific Risks | Hypercalcemia, vascular calcification | Increased sodium load, potential for hypertension and fluid retention |
| Impact on Mineral & Bone Disease | Can help manage hypocalcemia and hyperphosphatemia | No direct benefit; may exacerbate issues related to fluid overload |
| Cardiovascular Considerations | Risk of contributing to vascular calcification | Risk of exacerbating hypertension |
| Bioavailability | Potentially lower due to lower solubility | Theoretically higher due to greater solubility (requires experimental confirmation) |
Proposed Experimental Protocol for Comparative Bioavailability and Efficacy
To definitively address the comparative efficacy, a well-designed clinical trial is necessary. Below is a proposed experimental workflow for a Phase 1, randomized, crossover study.
Caption: Proposed Crossover Clinical Trial Design.
Detailed Steps for the Proposed Protocol:
-
Subject Recruitment : Enroll a cohort of either healthy volunteers or patients with early-stage CKD to minimize confounding variables from severe metabolic derangements.
-
Randomization and Blinding : Employ a double-blind, randomized allocation to either the calcium or sodium salt of alpha-ketoisovalerate for the first treatment period.
-
Standardized Administration : Administer equimolar doses of alpha-ketoisovalerate from both salt forms, ideally with a standardized low-protein meal to control for dietary influences.
-
Pharmacokinetic (PK) Analysis : Collect serial blood samples over a 24-hour period to determine key PK parameters such as Cmax, Tmax, and AUC for both alpha-ketoisovalerate and the resulting L-valine. This will provide a direct comparison of bioavailability.
-
Pharmacodynamic (PD) Assessment : Monitor serum electrolytes (calcium, sodium, phosphate), blood pressure, and markers of nitrogen metabolism (e.g., blood urea nitrogen) throughout each treatment period.
-
Crossover Design : Implement a washout period of sufficient duration to ensure complete clearance of the initial formulation. Following the washout, subjects will cross over to the alternate salt form for the second treatment period.
-
Data Analysis : Statistically compare the PK and PD parameters between the two salt forms to determine if there are significant differences in bioavailability and physiological effects.
Conclusion
The choice between calcium and sodium alpha-ketoisovalerate for clinical and research applications is a nuanced one that requires careful consideration of the target population's physiological state. Calcium alpha-ketoisovalerate is the established standard in CKD management, offering the ancillary benefits of calcium supplementation and phosphate binding, but at the risk of hypercalcemia and its cardiovascular sequelae. Sodium alpha-ketoisovalerate, while potentially offering superior bioavailability due to its higher solubility, carries the significant risk of exacerbating hypertension and fluid overload in sodium-sensitive individuals.
For drug development professionals, the development of a sodium salt formulation would necessitate robust clinical data demonstrating a significant bioavailability advantage that outweighs the inherent risks of the sodium load. For researchers investigating the fundamental metabolic effects of alpha-ketoisovalerate, the choice of salt should be guided by the specific experimental question, with careful control and monitoring of the associated cation's physiological effects. Ultimately, a head-to-head clinical trial, as proposed, is essential to definitively elucidate the comparative efficacy and safety of these two important therapeutic compounds.
References
-
Positive and Negative Aspects of Sodium Intake in Dialysis and Non-Dialysis CKD Patients. (2021). Journal of Clinical Medicine. Available from: [Link]
-
Everything You Need to Know About L-Valine. (2025). AHB Global. Available from: [Link]
-
Remedying calcium and phosphate problems in chronic kidney disease. (2021). The Pharmaceutical Journal. Available from: [Link]
-
Sodium Intake and Chronic Kidney Disease. (2018). Nutrients. Available from: [Link]
-
Pathophysiology of Calcium, Phosphorus, and Magnesium Dysregulation in Chronic Kidney Disease. (2015). Seminars in Nephrology. Available from: [Link]
-
Role of sodium intake in the progression of chronic kidney disease. (2009). Journal of Renal Nutrition. Available from: [Link]
-
Valine. University of Rochester Medical Center Health Encyclopedia. Available from: [Link]
-
Effects of Altered Dietary Salt Intake in Patients with Chronic Kidney Disease. (2017). American Family Physician. Available from: [Link]
-
Metabolism of the phosphate and calcium balance in chronic kidney disease: Focus in peritoneal dialysis. (2024). Bulletin de la Dialyse à Domicile. Available from: [Link]
-
Why were the solutions prepared with sodium rather than calcium salts? (2023). Brainly. Available from: [Link]
-
Hyperphosphatemia and phosphate binders: effectiveness and safety. (2013). Expert Opinion on Drug Safety. Available from: [Link]
-
Altered dietary salt intake for people with chronic kidney disease. (2021). Cochrane Database of Systematic Reviews. Available from: [Link]
-
Transamination Is Required for α-Ketoisocaproate but Not Leucine to Stimulate Insulin Secretion. (2008). Journal of Biological Chemistry. Available from: [Link]
-
Phosphate Homeostasis in Chronic Kidney Disease with Emphasis in Peritoneal Dialysis. (2025). International Journal of Molecular Sciences. Available from: [Link]
-
Calcium-Phosphorus Metabolism in Chronic Kidney Disease and Its Relationship with Vascular Calcification. (2025). Journal of Clinical Laboratory Analysis. Available from: [Link]
-
Effects of calcium-containing phosphate binders on cardiovascular events and mortality in predialysis CKD stage 5 patients. (2020). PLOS ONE. Available from: [Link]
-
Effects of calcium-containing phosphate binders on cardiovascular events and mortality in predialysis CKD stage 5 patients. (2020). PLOS ONE. Available from: [Link]
-
Calcium-based phosphate binders; down, but not out. (2017). Nephrology Dialysis Transplantation. Available from: [Link]
-
Hyperphosphatemia in Kidney Disease: How to Choose a Phosphorus Binder. (2019). Cleveland Clinic Journal of Medicine. Available from: [Link]
-
Transamination. Wikipedia. Available from: [Link]
-
Solubility. (2019). Chemistry LibreTexts. Available from: [Link]
-
A Guide to Phase 1 Clinical Trial Designs. (2023). Quanticate. Available from: [Link]
-
Developing Formulations for Phase 1 Clinical Trials. (2024). BioPharma Services. Available from: [Link]
-
Cardiovascular calcification in chronic kidney disease: Risk factors and effect of α-keto acid tablets. (2021). Tropical Journal of Pharmaceutical Research. Available from: [Link]
-
Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. (2020). Sphaera. Available from: [Link]
-
The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis. (2019). Nutrients. Available from: [Link]
-
Clinical trial designs: a simplified overview. (2023). Journal for Clinical Studies. Available from: [Link]
- Alpha-Ketoanalogues for Chronic Kidney Disease: A Nutritional Strategy That Works. (2024). Google Cloud.
-
CLINICAL TRIAL DESIGN. (2024). HRB-TMRN. Available from: [Link]
-
Solubility of highly soluble salts in aqueous media - Part 1, NaCl, KCl, CaCl2, Na2SO4, and K2SO4 solubilities to 100°C. U.S. Geological Survey. Available from: [Link]
-
Role of mitochondrial transamination in branched chain amino acid metabolism. (1988). Federation Proceedings. Available from: [Link]
-
Would a solution containing sodium chloride and calcium sulphate be the same as one containing sodium sulphate and calcium chloride (assuming all of those exist)? (2015). Reddit. Available from: [Link]
-
The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia. (1973). Journal of Clinical Investigation. Available from: [Link]
- Vitamins and alpha keto acid compositions for use in a treatment program for chronic kidney disease patients. Google Patents.
-
Why is the solubility of calcium sulfate so low even though it is a salt? (2020). Chemistry Stack Exchange. Available from: [Link]
-
Appropriateness of Ketoanalogues of Amino Acids, Calcium Citrate, and Inulin Supplementation for CKD Management: A RAND/UCLA Consensus. (2024). Journal of Clinical Medicine. Available from: [Link]
-
Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes. (1983). Journal of Biological Chemistry. Available from: [Link]
-
alpha-ketoisovalerate. (2024). ChemBK. Available from: [Link]
-
α-Ketoisovaleric acid. Wikipedia. Available from: [Link]
-
Ketoanalogue Supplementation in Patients with Non-Dialysis Diabetic Kidney Disease: A Systematic Review and Meta-Analysis. (2022). Nutrients. Available from: [Link]
-
Catabolism of Proteins- Deamination. (2024). Chemistry LibreTexts. Available from: [Link]
-
Ketoanalogue supplements reduce mortality in patients with pre-dialysis advanced diabetic kidney disease: A nationwide population-based study. (2021). Clinical Nutrition. Available from: [Link]
Sources
- 1. amberlife.net [amberlife.net]
- 2. Everything You Need to Know About L-Valine [ahb-global.com]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Valine: structure, benefits and use of the amino acid | BIOGENA International [biogena.com]
- 6. mdpi.com [mdpi.com]
- 7. Ketoanalogue Supplementation in Patients with Non-Dialysis Diabetic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transamination - Wikipedia [en.wikipedia.org]
- 9. Transamination Is Required for α-Ketoisocaproate but Not Leucine to Stimulate Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pathophysiology of Calcium, Phosphorus, and Magnesium Dysregulation in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of the phosphate and calcium balance in chronic kidney disease: Focus in peritoneal dialysis | Bulletin de la Dialyse à Domicile [bdd.rdplf.org]
- 13. ajol.info [ajol.info]
- 14. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of calcium-containing phosphate binders on cardiovascular events and mortality in predialysis CKD stage 5 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of calcium-containing phosphate binders on cardiovascular events and mortality in predialysis CKD stage 5 patients | PLOS One [journals.plos.org]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Calcium-Phosphorus Metabolism in Chronic Kidney Disease and Its Relationship with Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Sodium Intake and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of sodium intake in the progression of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Altered Dietary Salt Intake in Patients with Chronic Kidney Disease | AAFP [aafp.org]
- 24. cochranelibrary.com [cochranelibrary.com]
- 25. brainly.com [brainly.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Solubility of highly soluble salts in aqueous media - Part 1, NaCl, KCl, CaCl2, Na2SO4, and K2SO4 solubilities to 100°C | U.S. Geological Survey [usgs.gov]
A Comparative Guide to Branched-Chain Keto Acids: Profiling Calcium 3-methyl-2-oxobutanoate Against Its Counterparts
For researchers and drug development professionals navigating the complexities of metabolic modulation, branched-chain keto acids (BCKAs) represent a class of compounds with significant therapeutic potential. As the ketoanalogues of the essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—these molecules play a pivotal role in nitrogen metabolism, protein synthesis, and cellular energy homeostasis.[1][2] Their utility is most pronounced in conditions where nitrogen balance is critical, such as chronic kidney disease (CKD) and certain inborn errors of metabolism.[3][4][5]
This guide provides an in-depth comparative analysis of Calcium 3-methyl-2-oxobutanoate, the calcium salt of α-ketoisovalerate (KIV), and its counterparts: α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV). We will dissect their metabolic fates, therapeutic efficacy, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for strategic research and development.
The Core of BCAA Metabolism: A Common Pathway with Divergent Fates
The journey of BCAAs and their corresponding keto acids is a tightly regulated process, primarily initiated in the skeletal muscle.[1][6] Unlike most other amino acids, BCAAs largely bypass initial metabolism in the liver.[1] The catabolic pathway begins with a reversible transamination step, followed by an irreversible oxidative decarboxylation.
Step 1: Reversible Transamination
The first step is the conversion of BCAAs to their respective BCKAs, a reaction catalyzed by branched-chain amino acid transaminases (BCATs).[6] This step is crucial as it is reversible, allowing for the interconversion of BCAAs and BCKAs, which is the biochemical basis for using BCKAs as therapeutic agents to lower nitrogen intake while supplying essential amino acid skeletons.[7][8]
-
Leucine ⇌ α-Ketoisocaproate (KIC)
-
Isoleucine ⇌ α-Keto-β-methylvalerate (KMV)
-
Valine ⇌ α-Ketoisovalerate (KIV) (3-methyl-2-oxobutanoate)
Step 2: Irreversible Oxidative Decarboxylation
The second, rate-limiting step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[2][9] A deficiency in this enzyme complex leads to the accumulation of BCAAs and BCKAs, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[10]
Focus Compound: Calcium 3-methyl-2-oxobutanoate (Calcium α-Ketoisovalerate)
Calcium 3-methyl-2-oxobutanoate is the stable calcium salt of the keto analogue of valine.[11][12] Its primary role in therapeutic formulations is to provide the carbon skeleton of valine without the associated amino group.[13] Upon administration, it can be transaminated in the body to form L-valine, thereby contributing to the essential amino acid pool while simultaneously consuming a nitrogen donor, typically glutamate. This process helps reduce the overall nitrogen burden on the body.
Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C10H14CaO6 | [11][14] |
| Molecular Weight | 270.29 g/mol | [11][14] |
| CAS Number | 51828-94-5 | [11][12] |
| Appearance | White or almost white crystalline powder | [11] |
| Melting Point | > 300 °C |[11] |
The choice of the calcium salt form is strategic. Similar to the use of Calcium Alpha-Ketoglutarate (Ca-AKG), forming a salt neutralizes the acidic nature of the keto acid, making it more suitable for oral administration and potentially improving its stability and gastrointestinal tolerance.[15][16]
Comparative Analysis: KIV vs. KIC and KMV
While all three primary BCKAs (KIV, KIC, KMV) serve as nitrogen-free precursors to their respective BCAAs, their downstream metabolic effects and potencies differ significantly.
| Branched-Chain Keto Acid | Corresponding BCAA | Primary Metabolic Fate | Key Regulatory Roles |
| α-Ketoisovalerate (KIV) | Valine | Glucogenic: Enters the TCA cycle as succinyl-CoA.[17] | Precursor for valine synthesis.[18] |
| α-Ketoisocaproate (KIC) | Leucine | Ketogenic: Metabolized to acetyl-CoA and acetoacetate.[19] | Stimulates BCAT activity[20]; precursor for HMB synthesis, which has anti-catabolic effects[8]. |
| α-Keto-β-methylvalerate (KMV) | Isoleucine | Both Glucogenic and Ketogenic: Metabolized to acetyl-CoA and succinyl-CoA.[21] | Precursor for isoleucine synthesis. |
Therapeutic Efficacy and Rationale for Use
The primary therapeutic application for BCKA mixtures, often including calcium 3-methyl-2-oxobutanoate, is in the nutritional management of chronic kidney disease (CKD).[3][5] By supplementing a very low-protein diet with ketoanalogues, clinicians aim to:
-
Reduce Nitrogenous Waste: Providing the carbon skeletons of essential amino acids allows the body to synthesize them by utilizing excess nitrogen, thereby reducing the production of urea and other uremic toxins.[13]
-
Maintain Nutritional Status: Prevents protein-energy wasting, a common complication in CKD patients on protein-restricted diets.[3][5]
-
Ameliorate Metabolic Complications: Ketoacid supplementation has been reported to have positive effects on insulin sensitivity and secondary hyperparathyroidism.[5][13]
While often administered as a mixture, the individual components have distinct properties. KIC, the keto analogue of leucine, is particularly potent. It allosterically inhibits the kinase that phosphorylates and inactivates the BCKD complex, thereby promoting the catabolism of all three BCKAs.[1] Leucine and, by extension, KIC are also known to stimulate protein synthesis via the mTOR signaling pathway.[8]
Studies in rats have compared the efficacy of different BCKA salts in promoting growth on amino acid-deficient diets. For instance, one study found that the ornithine and histidine salts of KIC were more effective than the lysine salt.[22] The efficacy of α-ketoisovalerate (KIV) salts was found to be around 44-47% in promoting growth compared to L-valine itself.[22]
In hyperammonemic states, such as liver cirrhosis, BCKA supplementation is hypothesized to be superior to BCAA supplementation. By providing BCKAs, the body can synthesize BCAAs using excess ammonia (via glutamate), which may help reduce ammonia levels and correct amino acid imbalances.[8]
Experimental Methodologies and Protocols
Evaluating the comparative performance of BCKAs requires robust analytical and experimental protocols. Below are methodologies central to this field of research.
Diagram: BCAA Catabolic Pathway
Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.
Protocol 1: Quantification of BCKAs in Biological Samples (Plasma/Tissue)
This protocol is based on established ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) methods, which offer high sensitivity and throughput.[23]
Objective: To accurately measure the concentrations of KIV, KIC, and KMV in deproteinized tissue or plasma samples.
Causality: Derivatization with o-phenylenediamine (OPD) is a critical step. BCKAs lack strong chromophores or fluorophores, making them difficult to detect directly. OPD reacts with the α-keto acid group to form a stable, fluorescent quinoxaline derivative, significantly enhancing detection sensitivity for both fluorescence and mass spectrometry-based methods.[23][24]
Methodology:
-
Sample Preparation & Deproteinization:
-
For tissue: Homogenize a known weight of tissue (e.g., 10-50 mg) in 10 volumes of ice-cold methanol.
-
For plasma: Add 4 volumes of ice-cold methanol to 1 volume of plasma.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Transfer the supernatant to a new tube and add an internal standard (e.g., a 13C-labeled BCKA).[23]
-
Add an equal volume of o-phenylenediamine (OPD) solution (e.g., 2 mg/mL in 3 M HCl).
-
Incubate at 60°C for 30 minutes in the dark.
-
-
Extraction:
-
Cool the samples to room temperature.
-
Add 2 volumes of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer (containing the derivatized BCKAs) to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable mobile phase, such as 200 mM ammonium acetate or a methanol/water mixture.[23]
-
-
UFLC-MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 50 mm) is typically used.[23]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for highest sensitivity and specificity, monitoring the specific precursor-to-product ion transitions for each OPD-derivatized BCKA.[23][25]
-
Self-Validation: The protocol's integrity is maintained by including a stable isotope-labeled internal standard for each analyte to correct for variations in sample preparation and instrument response. A standard curve with known concentrations of each BCKA must be prepared and run with each batch of samples to ensure accurate quantification.[23]
Diagram: Experimental Workflow for BCKA Quantification
Caption: Workflow for the quantification of BCKAs in biological samples.
Protocol 2: Assessing Metabolic Fate using Stable Isotope Tracers
Objective: To trace the metabolic conversion of Calcium 3-methyl-2-oxobutanoate-13C into downstream metabolites, providing a quantitative measure of its flux through the valine catabolic pathway.[17]
Causality: Using stable, non-radioactive isotopes like 13C allows for safe in vivo and in vitro tracing. By labeling the carbon backbone of KIV, we can track its incorporation into downstream intermediates of the TCA cycle (e.g., succinyl-CoA) using mass spectrometry, which can distinguish between the mass of the labeled and unlabeled molecules.
Methodology:
-
Experimental Setup:
-
In Vitro (Cell Culture): Culture cells (e.g., hepatocytes, myocytes) in a defined medium. Replace the standard medium with a medium containing a known concentration of 13C-labeled Calcium 3-methyl-2-oxobutanoate.
-
In Vivo (Animal Model): Administer a bolus of the 13C-labeled tracer orally or via infusion to the animal. Collect blood or tissue samples at specified time points.
-
-
Metabolite Extraction:
-
At the end of the incubation or at the designated time point, immediately quench metabolic activity. For cells, this involves aspirating the medium and adding an ice-cold 80% methanol solution.[17]
-
For tissues, flash-freeze the sample in liquid nitrogen and then homogenize in a cold extraction solvent.
-
Follow standard polar metabolite extraction procedures (as described in Protocol 1, Step 1).
-
-
LC-MS Analysis for Isotopologue Distribution:
-
Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Instead of MRM, perform full scan or selected ion monitoring (SIM) to capture the entire mass spectrum of key downstream metabolites (e.g., succinate, malate, citrate).
-
Determine the mass isotopologue distribution (MID) for each metabolite. This reveals the fraction of the metabolite pool that contains one, two, or more 13C atoms derived from the tracer.
-
-
Metabolic Flux Analysis (MFA):
-
Use the MIDs as input for computational MFA models. These models use the labeling patterns to calculate the relative or absolute rates (fluxes) of reactions throughout the metabolic network.
-
This allows for a direct comparison of how efficiently KIV, KIC, and KMV are catabolized and funneled into central carbon metabolism.
-
Self-Validation: The system is validated by running parallel experiments with unlabeled keto acids to establish the natural abundance of isotopes in each metabolite. The purity and isotopic enrichment of the labeled tracer must be confirmed prior to the experiment.
Conclusion and Future Directions
Calcium 3-methyl-2-oxobutanoate is a cornerstone of therapies aimed at managing nitrogen metabolism. While it effectively serves as a precursor to the essential amino acid valine, its performance and metabolic impact must be understood in the context of the other primary BCKAs. KIC, the keto analogue of leucine, exhibits unique regulatory properties by stimulating the BCKD complex and protein synthesis pathways. KMV, derived from isoleucine, provides both glucogenic and ketogenic potential.
Future research should focus on head-to-head clinical trials comparing formulations with varying BCKA ratios to optimize therapeutic outcomes for specific conditions like CKD, liver disease, and MSUD. Advanced metabolic flux analysis using stable isotope tracers will be instrumental in elucidating the precise in vivo effects of these compounds on whole-body metabolism. For drug development professionals, understanding these nuances is paramount to designing next-generation metabolic therapies that are not only effective but also tailored to the specific metabolic dysregulation of the target disease.
References
-
Harper, A. E., Miller, R. H., & Block, K. P. (2006). Branched-Chain Amino Acid Metabolism. The Journal of Nutrition, 136(1), 207S–211S. [Link]
-
Mitch, W. E., & Walser, M. (1993). Metabolism and metabolic effects of ketoacids. Contributions to Nephrology, 104, 83-91. [Link]
-
Herman, M. A., She, P., Peroni, O. D., Lynch, C. J., & Kahn, B. B. (2010). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 401(2), 151-159. [Link]
-
Dixon, J. L., & Harper, A. E. (1984). Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney. The Biochemical journal, 223(3), 617–625. [Link]
-
Funatsu, T., Fujiwara, T., & Tsunoda, M. (2018). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Biological & Pharmaceutical Bulletin, 41(4), 629-632. [Link]
-
Cano, N. (2006). Application of branched-chain amino acids in human pathological states: renal failure. The Journal of Nutrition, 136(1), 299S–307S. [Link]
-
Boebel, K. P., & Baker, D. H. (1983). Comparative efficacy of the D- and L-isomers of alpha-keto-beta-methylvaleric acid and of the L- and DL-isomers of alpha-keto-beta-methylvaleric acid by rats and comparative efficacy of the keto analogs of branched-chain amino acids provided as ornithine, lysine and histidine salts. The Journal of Nutrition, 113(1), 52-58. [Link]
-
Dalton, R. N., & Chantler, C. (1983). The relationship between branched-chain amino acids and alpha-keto acids in blood in uremia. Kidney International, 24 Suppl 16, S61-64. [Link]
-
Bode, J. C. (1985). [Branched-chain amino acids and their ketoanalogs: therapeutic uses in patients with chronic liver or kidney failure]. Internist, 26(7), 388-398. [Link]
-
Holeček, M. (2020). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 12(9), 2843. [Link]
-
Yang, B., Zhou, Y., Liu, R., & Huang, P. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]
-
Dixon, J. L., & Harper, A. E. (1984). Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney. PubMed, 223(3), 617-25. [Link]
-
da Silva, A. C. S., et al. (2014). Potential Diagnostic of Branched-Chain Ketoaciduria by HPLC-DAD. Journal of the Brazilian Chemical Society, 25(7), 1289-1296. [Link]
-
Yang, B., Zhou, Y., Liu, R., & Huang, P. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]
-
Chuang, D. T., Chuang, J. L., & Wynn, R. M. (2006). Lessons from Genetic Disorders of Branched-Chain Amino Acid Metabolism. The Journal of Nutrition, 136(1), 243S–249S. [Link]
-
Perflavory. (n.d.). calcium 3-methyl-2-oxobutyrate (1:2), 51828-94-5. Retrieved from [Link]
-
US BioTek. (n.d.). Alpha-Ketoisovalerate - Organic Acids Profile. Retrieved from [Link]
-
American Physiological Society. (2025). Fueling kidney recovery: boosting BCAA metabolism to overcome nephrotoxic AKI. American Journal of Physiology-Renal Physiology. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-methyl-2-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
-
Nefrogard. (n.d.). Each film coated tablet contains: Calcium-3-methyl-2-oxo-valerate 67 mg. Retrieved from [Link]
-
Cano, N. (2006). Application of Branched-Chain Amino Acids in Human Pathological States: Renal Failure. ResearchGate. [Link]
-
Pharmacompass. (n.d.). Calcium 3-Methyl-2-Oxobutyrate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). calcium 3-methyl-2-oxobutyrate (1:2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Calcium 3-methyl-2-oxobutyrate. PubChem Compound Database. Retrieved from [Link]
-
US BioTek. (n.d.). Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Ketoisocaproic acid. Retrieved from [Link]
-
News. (2025). α-KetoGlutarate (AKG) Vs. Calcium AKG: What's The Difference & Why It Matters?. Retrieved from [Link]
-
Longevity Box. (2025). Calcium AKG vs. Other AKG Forms: Which Is Best for Longevity?. Retrieved from [Link]
-
Rupa Health. (n.d.). a-Keto-b-Methylvaleric Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-methyl-2-oxobutanoate dehydrogenase. Retrieved from [Link]
-
Frontiers. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Retrieved from [Link]
-
ClinicalTrials.gov. (2026). How to Search for Studies with Results. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Error. Retrieved from [Link]
-
Naturecan IE. (2025). What Is AKG? Why Alpha-Ketoglutarate Is Gaining Ground in Longevity Re. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of branched-chain amino acids in human pathological states: renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Branched-chain amino acids and their ketoanalogs: therapeutic uses in patients with chronic liver or kidney failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 7. The relationship between branched-chain amino acids and alpha-keto acids in blood in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. ovid.com [ovid.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Calcium 3-Methyl-2-Oxobutyrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. centaurpharma.com [centaurpharma.com]
- 14. Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hlextract.com [hlextract.com]
- 16. longevitybox.co.uk [longevitybox.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 20. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 22. Utilization of the L- and DL-isomers of alpha-keto-beta-methylvaleric acid by rats and comparative efficacy of the keto analogs of branched-chain amino acids provided as ornithine, lysine and histidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection [jstage.jst.go.jp]
- 25. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
Standard Operating Procedure: Handling and Disposal of Calcium 3-methyl-2-oxobutanoate
As a Senior Application Scientist, my objective is to provide your team with self-validating safety systems that go far beyond standard safety data sheets. Calcium 3-methyl-2-oxobutanoate (often referred to as ketovaline calcium salt) is a highly valuable keto-analogue utilized extensively in chronic kidney disease (CKD) research and amino acid metabolism studies. However, handling its raw, concentrated powder form requires strict adherence to safety and disposal protocols.
By understanding the causality behind these procedures, your laboratory can maintain strict environmental compliance, prevent regulatory fines, and safeguard your most valuable asset: your personnel.
Physicochemical Properties & Hazard Data
Before executing any handling or disposal plan, it is imperative to understand the material's hazard profile. The strict disposal methods outlined in this guide stem directly from the compound's Globally Harmonized System (GHS) classifications[1].
Table 1: Physicochemical & Hazard Classification Summary
| Parameter | Specification | Causality / Operational Impact |
| Chemical Name | Calcium 3-methyl-2-oxobutanoate | Biologically active keto-analogue; requires isolation from cross-contaminants. |
| CAS Number | 51828-94-5 | Essential unique identifier for EPA/RCRA hazardous waste manifests. |
| Molecular Weight | 270.29 g/mol | Relevant for calculating waste concentrations and stoichiometric limits. |
| Acute Toxicity (Oral) | Category 4 (H302) | Mandates strict prohibition of eating/drinking in handling areas[1]. |
| Skin/Eye Irritation | Category 2/2A (H315/H319) | Requires chemical-resistant nitrile gloves and NIOSH-approved safety goggles[1]. |
| STOT SE (Respiratory) | Category 3 (H335) | Prohibits dry sweeping; mandates P95/P99 particulate respirators to prevent mucosal inflammation[1]. |
Pre-Disposal Handling & Acute Spill Mitigation Protocol
When a spill occurs, the primary objective is to prevent aerosolization . Because Calcium 3-methyl-2-oxobutanoate is a Category 3 respiratory tract irritant, inhaling fine particulate matter will cause acute mucosal inflammation[1].
Step-by-Step Spill Response Methodology
-
Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Determine if the spill is solid (dry powder) or dissolved in an aqueous/solvent medium.
-
Don Appropriate PPE: Equip standard lab PPE plus a NIOSH-approved P95 (or EU EN 143 Type P1) particulate respirator. Causality: Standard surgical masks do not provide adequate filtration against fine chemical dust, leaving the respiratory tract vulnerable to H335 hazards[1].
-
Containment (Solid Spills): Do NOT use compressed air or standard dry sweeping brushes, as these generate hazardous dust clouds. Instead, lightly mist the spill with an inert, compatible solvent or use a static-free, damp absorbent pad to consolidate the powder.
-
Collection: Use a non-sparking shovel or scoop to transfer the consolidated material into a sealable, chemically compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE)[1].
-
Decontamination: Wash the spill area with soap and water. Critical Step: Collect all rinsate as hazardous aqueous waste. Do not allow the rinsate to enter municipal drains, as concentrated biologically active compounds can disrupt local aquatic ecosystems and violate environmental discharge limits[1].
Waste Segregation & Disposal Workflow
The following logic tree dictates the proper operational flow for managing Calcium 3-methyl-2-oxobutanoate waste, ensuring a self-validating process where no hazardous material is inadvertently mishandled.
Workflow for the assessment, collection, and disposal of Calcium 3-methyl-2-oxobutanoate waste.
Routine Laboratory Waste Disposal Protocol
For day-to-day operations, integrating structured disposal systems ensures regulatory compliance. The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) mandate that chemical waste must be tracked from its point of generation to its final disposal[2].
Step-by-Step Routine Disposal Methodology
-
Satellite Accumulation Area (SAA) Management: Store generated waste in a designated SAA at or near the point of generation. Causality: Keeping waste in the line of sight of the generation point prevents the mixing of incompatible chemicals and limits the volume of hazardous material exposed to the broader lab environment[2].
-
Containerization: Place surplus solid product, contaminated packaging, and absorbed liquid waste into tightly closed, chemically compatible containers. Contaminated packaging must be treated with the same hazard classification as the unused product itself[1].
-
EPA-Compliant Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name (Calcium 3-methyl-2-oxobutanoate), and the primary hazard warnings (Toxic, Irritant). Never use abbreviations, as this violates EPA tracking requirements[2].
-
Central Accumulation & Vendor Transfer: Once the SAA reaches its volume limit, transfer the container to the facility's Central Accumulation Area (CAA) and date the label. Coordinate pickup with a licensed professional waste disposal service[2]. Clinical and research laboratories must operate these accumulation points in strict accordance with federal law to prevent public health threats[3]. Never assume "dilution is the solution" —wastewater treatment plants are not equipped to handle concentrated lab-grade chemical formulations.
Sources
A Senior Application Scientist's Guide to Handling Calcium 3-methyl-2-oxobutanoate
Welcome to your comprehensive guide on the safe handling of Calcium 3-methyl-2-oxobutanoate (CAS No: 51828-94-5), also known as Calcium α-ketoisovalerate. In the dynamic environments of research and drug development, the integrity of your work and the safety of your team are paramount. This guide is designed to provide you with essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to empower your research with the highest standards of laboratory safety.
The Precautionary Principle: Navigating Inconsistent Hazard Data
A review of available Safety Data Sheets (SDS) for Calcium 3-methyl-2-oxobutanoate reveals conflicting information regarding its hazard classification. Some sources classify it as non-hazardous under the Globally Harmonized System (GHS)[1]. Conversely, other suppliers identify it as a substance that can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[2][3].
In laboratory practice, when faced with conflicting safety data, the most rigorous hazard classification must be adopted. This approach, known as the precautionary principle, ensures the highest level of protection for all personnel. Therefore, this guide is based on the assumption that Calcium 3-methyl-2-oxobutanoate presents potential hazards for acute oral toxicity, skin and eye irritation, and respiratory irritation[2].
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling lies in creating an effective barrier between the researcher and the chemical. Given the potential for irritation and the powdered nature of the compound, a multi-layered PPE strategy is essential.
-
What: Wear ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles[4]. If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Why: The primary risk is serious eye irritation[2][3]. The fine particulate nature of the solid means dust can easily become airborne during weighing or transfer. Goggles provide a complete seal around the eyes, offering superior protection against airborne dust compared to safety glasses.
-
What: A standard laboratory coat is mandatory. Wear chemically resistant gloves, such as nitrile rubber[5]. Always inspect gloves for tears or punctures before use[6].
-
Why: The compound is classified as a skin irritant[2][3]. A lab coat prevents incidental contact with clothing, while gloves are the primary barrier for direct skin contact. It is crucial to wash hands thoroughly with soap and water after handling the material and before leaving the laboratory[1][2][7].
-
What: Respiratory protection is not typically required when handling small quantities in a well-ventilated area. However, if you are weighing out larger quantities, if dust is visibly generated, or if working outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH/MSHA-approved respirator should be worn. A respirator with a P1 (or N95) particulate filter is appropriate for this compound[5].
-
Why: Inhalation of dust may cause respiratory tract irritation[2][3]. Engineering controls, such as a fume hood or ventilated enclosure, are the preferred method for minimizing airborne dust. Respirators should be used as a secondary line of defense when these controls are not feasible or are insufficient to control exposure.
The following table summarizes the required PPE for common laboratory tasks involving Calcium 3-methyl-2-oxobutanoate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (in ventilated enclosure) | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (on open bench) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | N95/P1 Respirator Recommended |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Transferring Solids | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if dust is generated |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the complete handling process from preparation to disposal.
Caption: Safe Handling Workflow for Calcium 3-methyl-2-oxobutanoate.
-
Risk Assessment: Before any work begins, review the most conservative Safety Data Sheet (SDS) available for Calcium 3-methyl-2-oxobutanoate[2].
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure work is conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to prevent dust dispersion[1].
-
Handling the Solid: When weighing or transferring the solid, use a spatula and handle containers carefully to avoid creating dust clouds[2].
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area[1][8].
Emergency Response and Disposal
Accidents can happen, and a clear, pre-defined response plan is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention[2].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2]. Never give anything by mouth to an unconscious person[2].
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Protect: Ensure you are wearing appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.
-
Contain: Prevent the spill from spreading or entering drains[1][2][7].
-
Clean-Up: For a dry spill, carefully sweep or scoop up the material, avoiding dust creation, and place it into a suitable, labeled container for disposal[2]. Do not use a standard vacuum cleaner.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
All waste, including the chemical itself, any contaminated materials (like paper towels or weigh boats), and used PPE, must be disposed of according to local, state, and federal regulations[7].
-
Actionable Plan: Collect all waste in clearly labeled, sealed containers. Offer surplus and non-recyclable solutions to a licensed disposal company[7]. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[7]. Uncleaned containers should be treated as if they contain the product itself[7].
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects both you and the integrity of your research.
References
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Calcium 3-Methyl-2-oxobutyrate.
- Angene Chemical. (2024). Safety Data Sheet: Calcium 3-methyl-2-oxobutanoate.
- Sigma-Aldrich. (Date not specified). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2015). Safety Data Sheet: 3-Methyl-2-oxobutyric acid calcium salt.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-methyl-2-oxobutyrate. (Note: While for a related compound, it provides general guidance on PPE).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Echemi. (Date not specified). Calcium 3-methyl-2-oxopentanoate SDS, 66872-75-1 Safety Data Sheets.
- Google Patents. (Date not specified). Process for calcium salts α-ketocarboxylic acids.
- CymitQuimica. (Date not specified). CAS 51828-95-6: Calcium α-ketoisocaproate.
- Chemos GmbH & Co. KG. (2019). Safety data sheet: Calcium butyrate. (Note: While for a different calcium salt, it provides relevant hazard classifications for irritation).
- Fisher Scientific. (2023). Safety Data Sheet: Calcium (metal). (Note: Provides general guidance on glove inspection).
- Carl ROTH. (2019). Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). Calcium 3-methyl-2-oxobutyrate. PubChem Compound Database. Retrieved from [Link].
- Pharmaffiliates. (n.d.). CAS No: 51828-94-5 | Product Name: Calcium 3-Methyl-2-oxobutanoate.
- DrugBank. (n.d.). Calcium 3-Methyl-2-Oxobutyrate.
- CymitQuimica. (n.d.). CAS 51828-94-5: α-Ketovaline calcium salt.
- Merck. (Date not specified). 安全資料表 (Safety Data Sheet).
- The Good Scents Company. (n.d.). calcium 3-methyl-2-oxobutyrate (1:2).
- Wang, Y., et al. (2024). Production of α-ketoisovalerate with whey powder by systemic metabolic engineering of Klebsiella oxytoca. PMC.
- Wang, Y., et al. (2026). Production of α-ketoisovalerate with whey powder by systemic metabolic engineering of Klebsiella oxytoca.
- Google Patents. (n.d.). Process of making calcium alpha-ketoglutarate.
- Google Patents. (2021). CALCIUM ALPHA-CETOGLUTARATE PREPARATION PROCESS.
- Cosmetic Ingredient Review. (2017). Safety Assessment of Carbonate Salts as Used in Cosmetics.
- Google Patents. (n.d.). Preparation method of alpha-ketovaline calcium.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.be [fishersci.be]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
